4,4-Dimethoxytetrahydro-2H-pyran-3-ol
Description
Properties
IUPAC Name |
4,4-dimethoxyoxan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-9-7(10-2)3-4-11-5-6(7)8/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGOXDLHSNHTCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479822 | |
| Record name | 4,4-Dimethoxytetrahydro-2H-pyran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104681-92-7 | |
| Record name | 4,4-Dimethoxytetrahydro-2H-pyran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 4,4-Dimethoxytetrahydro-2H-pyran-3-ol (CAS: 104681-92-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethoxytetrahydro-2H-pyran-3-ol is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid tetrahydropyran scaffold, combined with a versatile hydroxyl group and a protected ketone functionality (as a dimethyl ketal), makes it a valuable chiral intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its asymmetric synthesis, and relevant safety information. The enantiomerically pure form, particularly (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol, serves as a key precursor in the development of novel therapeutics, such as chemokine receptor inhibitors.[1]
Physicochemical and Safety Data
The properties of this compound are summarized below. Data is compiled from various chemical databases and supplier information.
Properties
| Property | Value | Source(s) |
| CAS Number | 104681-92-7 | [2] |
| Molecular Formula | C₇H₁₄O₄ | [2] |
| Molecular Weight | 162.18 g/mol | [2] |
| IUPAC Name | 4,4-dimethoxyoxane-3-ol | [2] |
| SMILES | COC1(CCOCC1O)OC | [2] |
| InChIKey | BXGOXDLHSNHTCX-UHFFFAOYSA-N | [2] |
| Physical Form | Liquid | Vendor Data |
| Purity (Typical) | ≥95% | Vendor Data |
| XLogP3 (Predicted) | -0.7 | [2] |
Safety and Hazard Information
This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
| Hazard Statement | Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2] |
For complete safety information, consult the Safety Data Sheet (SDS) from the supplier.
Spectral Data
Experimentally obtained spectral data for this compound is not widely available in public databases. The following tables provide predicted data based on standard spectroscopic principles and data from analogous structures.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -OH | 1.5 - 3.0 | Broad Singlet |
| H-3 | 3.8 - 4.0 | Multiplet |
| H-2, H-6 (CH₂) | 3.5 - 3.9 | Multiplet |
| H-5 (CH₂) | 1.7 - 2.1 | Multiplet |
| -OCH₃ | 3.2 - 3.4 | Two Singlets |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4 (Ketal Carbon) | 98 - 102 |
| C-3 (CH-OH) | 68 - 72 |
| C-2, C-6 (CH₂) | 60 - 65 |
| -OCH₃ | 48 - 52 |
| C-5 (CH₂) | 30 - 35 |
Predicted IR Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| O-H Stretch | 3550 - 3200 | Broad, indicates alcohol |
| C-H Stretch | 3000 - 2850 | Aliphatic C-H |
| C-O Stretch | 1200 - 1000 | Strong, indicates ether and alcohol |
Predicted Mass Spectrometry Data
| m/z Value | Predicted Fragment |
| 161 | [M-H]⁻ |
| 163 | [M+H]⁺ |
| 185 | [M+Na]⁺ |
| 145 | [M+H-H₂O]⁺ |
| 131 | [M-OCH₃]⁺ |
Experimental Protocols: Asymmetric Synthesis
The following protocol details the preparative asymmetric synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol from its corresponding ketone precursor. This method utilizes a dual-enzyme system for high yield and enantioselectivity (>99% ee).[1]
Objective
To produce enantiomerically pure (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol via the asymmetric enzymatic reduction of 4,4-Dimethoxytetrahydro-2H-pyran-3-one. The process incorporates an in situ NADPH cofactor regeneration system using glucose dehydrogenase (GDH) to enhance economic viability.[1]
Materials
-
4,4-Dimethoxytetrahydro-2H-pyran-3-one (Substrate, 1 )
-
Ketoreductase (KRED101)
-
Glucose Dehydrogenase (GDH101)
-
Nicotinamide adenine dinucleotide phosphate (NADP)
-
D-Glucose
-
Potassium phosphate monobasic (KH₂PO₄)
-
Deionized Water
General Procedure
-
Buffer Preparation : Prepare a 0.5 M potassium phosphate buffer (KH₂PO₄) and adjust the pH to 6.5.
-
Reaction Mixture Preparation :
-
In a suitable reaction vessel, dissolve the substrate, 4,4-Dimethoxytetrahydro-2H-pyran-3-one (1 ), to a concentration of 100 g/L (0.63 M) in the pH 6.5 buffer.
-
Add D-Glucose to a final concentration of 130 g/L (0.72 M).
-
-
Enzyme and Cofactor Addition :
-
To the substrate solution, add stock solutions of the enzymes and cofactor to achieve the following final concentrations:
-
KRED101: 0.1 g/L
-
GDH101: 0.3 g/L
-
NADP: 0.12 g/L
-
-
-
Reaction Conditions :
-
Maintain the reaction mixture at a constant temperature of 35 °C.
-
Provide gentle agitation to ensure homogeneity.
-
Monitor the reaction progress using an appropriate analytical method (e.g., HPLC) until substrate conversion is complete.
-
-
Work-up and Isolation :
-
Upon reaction completion, perform a suitable extraction procedure (e.g., with ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product, (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol (2 ), via column chromatography or distillation as required.
-
This protocol is scalable and has been successfully employed at the pilot-plant scale, yielding 80 kg of the target compound with 96–98% yield.[1]
Visualizations
Biocatalytic Synthesis Workflow
The following diagram illustrates the key steps and components in the asymmetric synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol.
Caption: Workflow for the dual-enzyme asymmetric synthesis.
Logical Relationship of Components
The diagram below outlines the logical dependencies and roles of each key component in the synthesis process.
References
physical and chemical properties of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4-Dimethoxytetrahydro-2H-pyran-3-ol is a chiral heterocyclic compound of significant interest as a key intermediate in the synthesis of various pharmaceutical agents. Its rigid tetrahydropyran core, coupled with the presence of a hydroxyl group and a protected ketone functionality, makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the known physical, chemical, and synthetic aspects of this molecule, with a focus on data relevant to researchers and drug development professionals. While extensive experimental data on its physicochemical properties are not widely published, this document compiles available information and provides context based on related structures.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₄ | PubChem[1] |
| Molecular Weight | 162.18 g/mol | PubChem[1] |
| IUPAC Name | 4,4-dimethoxyoxan-3-ol | PubChem[1] |
| CAS Number | 104681-92-7 | PubChem[1] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Data not available | N/A |
| XLogP3-AA (Predicted) | -0.9 | PubChem |
Chemical Reactivity and Stability: this compound is expected to be a stable compound under standard storage conditions.[2] The ketal group is sensitive to acidic conditions and can be hydrolyzed to the corresponding ketone. The secondary alcohol is available for various chemical transformations, such as oxidation to a ketone, or esterification and etherification reactions.
Hazard Information: The compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this chemical.
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. The following sections describe the expected spectral characteristics based on the molecule's structure and available data for analogous compounds.
2.1. Mass Spectrometry
While an experimental mass spectrum is not available, predicted mass-to-charge ratios (m/z) for various adducts have been calculated.
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 163.0965 |
| [M+Na]⁺ | 185.0784 |
| [M+K]⁺ | 201.0523 |
| [M-H]⁻ | 161.0819 |
2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorptions for its functional groups:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H stretch: Bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the pyran ring and methoxy groups.
-
C-O stretch: Strong absorptions in the 1050-1150 cm⁻¹ region, characteristic of the C-O bonds in the ether and alcohol functionalities.
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra would provide detailed structural information. Based on the structure, the following key signals can be predicted in the ¹H NMR spectrum:
-
Methoxy protons: Two singlets for the diastereotopic methoxy groups.
-
Pyran ring protons: A series of multiplets for the methylene and methine protons on the tetrahydropyran ring. The proton attached to the carbon bearing the hydroxyl group would likely appear as a distinct multiplet.
-
Hydroxyl proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
Experimental Protocols
The asymmetric synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol via a biocatalytic reduction has been reported in the literature. This method offers high enantioselectivity and yield.
3.1. Biocatalytic Synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol
This protocol details the enzymatic reduction of the corresponding ketone precursor.
Workflow Diagram:
Caption: Biocatalytic synthesis workflow.
Methodology:
-
Reaction Setup: A solution of 4,4-dimethoxytetrahydro-2H-pyran-3-one and glucose is prepared in a 0.5 M potassium phosphate buffer (pH 6.5).
-
Enzyme and Cofactor Addition: Stock solutions of the ketoreductase (KRED), glucose dehydrogenase (GDH), and NADP⁺ are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature, typically around 35°C, with stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as HPLC or GC to determine the conversion of the starting material to the product.
-
Work-up and Purification: Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent. The organic extracts are then combined, dried, and concentrated. The crude product can be further purified by column chromatography or distillation.
Biological Activity and Signaling Pathways
There is no information available in the searched literature to suggest that this compound has direct biological activity or is involved in any signaling pathways. Its primary role is that of a chiral building block for the synthesis of more complex, biologically active molecules.
Logical Relationship Diagram:
Caption: Role in drug development.
Conclusion
This compound is a valuable synthetic intermediate with applications in pharmaceutical research and development. While a comprehensive experimental dataset for its physical properties is lacking in the public domain, its chemical reactivity is well-understood, and efficient stereoselective synthetic methods have been developed. This guide serves as a foundational resource for scientists working with this compound, highlighting its key characteristics and providing a detailed protocol for its synthesis. Further research into its physical properties and the development of detailed analytical methods would be beneficial for its broader application.
References
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethoxytetrahydro-2H-pyran-3-ol is a chiral heterocyclic compound of significant interest in synthetic organic chemistry, particularly as a versatile building block in the development of pharmaceutical agents. Its rigid tetrahydropyran core, coupled with the presence of a stereogenic center and functional groups amenable to further modification, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the molecular structure, stereochemistry, and available synthetic methodologies for this compound.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized in the table below, providing a clear reference for its key identifiers and computed properties.
| Identifier | Value | Source |
| IUPAC Name | 4,4-dimethoxyoxan-3-ol | --INVALID-LINK-- |
| Molecular Formula | C₇H₁₄O₄ | --INVALID-LINK-- |
| Molecular Weight | 162.18 g/mol | --INVALID-LINK-- |
| SMILES | COC1(CCOCC1O)OC | --INVALID-LINK-- |
| InChIKey | BXGOXDLHSNHTCX-UHFFFAOYSA-N | --INVALID-LINK-- |
| CAS Number | 104681-92-7 | --INVALID-LINK-- |
Stereochemistry
The presence of a chiral center at the C3 position of the tetrahydropyran ring means that this compound can exist as a pair of enantiomers: (3R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol and (3S)-4,4-dimethoxytetrahydro-2H-pyran-3-ol. The spatial arrangement of the hydroxyl group at this stereocenter is crucial for the molecule's utility as a chiral precursor in asymmetric synthesis.
The relationship between the two enantiomers is depicted in the diagram below.
Caption: Enantiomers of this compound.
Due to the geminal dimethoxy groups at the C4 position, there are no other stereocenters in the molecule, and therefore, diastereomers are not possible for this specific compound. The conformational analysis of the tetrahydropyran ring is expected to favor a chair conformation to minimize steric strain.
Experimental Protocols and Synthesis
Biocatalytic Synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol
An efficient and scalable synthesis of (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol has been developed utilizing a ketoreductase (KRED) for the asymmetric reduction of the corresponding ketone precursor, 4,4-dimethoxytetrahydro-2H-pyran-3-one. This process is particularly noteworthy for its high enantioselectivity and yield.
The general workflow for this enzymatic reduction is outlined below.
Caption: Workflow for the biocatalytic synthesis of the (R)-enantiomer.
A detailed experimental protocol, as adapted from available literature, would involve the following key steps:
-
Reaction Setup: A buffered aqueous solution is prepared containing the substrate, 4,4-dimethoxytetrahydro-2H-pyran-3-one.
-
Enzyme and Cofactor Addition: The ketoreductase enzyme and a source of the NADPH cofactor (or a cofactor regeneration system) are added to the reaction mixture.
-
Reaction Monitoring: The progress of the reduction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the conversion of the starting material and the enantiomeric excess of the product.
-
Work-up and Purification: Upon completion of the reaction, the product is extracted from the aqueous phase using an organic solvent. The organic extracts are then combined, dried, and concentrated. The crude product is purified by techniques such as column chromatography or distillation to yield the highly pure (R)-enantiomer.
Biological Relevance of Pyran Derivatives
While specific biological activities or involvement in signaling pathways for this compound have not been extensively reported, the pyran scaffold is a common motif in a wide range of biologically active natural products and synthetic drugs.[1][2][3][4][5] Derivatives of pyran have been shown to exhibit diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][5]
The significance of the pyran ring in medicinal chemistry underscores the importance of chiral building blocks like this compound for the development of novel therapeutics. Its structural features provide a foundation for the synthesis of new chemical entities with potentially valuable biological profiles.
Conclusion
This compound is a valuable chiral intermediate in organic synthesis. Its stereochemistry is defined by the single chiral center at the C3 position, leading to the existence of (R) and (S) enantiomers. The development of a highly selective biocatalytic synthesis for the (R)-enantiomer has made this specific stereoisomer readily accessible for applications in drug discovery and development. While detailed experimental characterization data remains limited in publicly accessible sources, the established synthetic utility and the prevalence of the pyran motif in bioactive molecules highlight the continued importance of this compound in the field of medicinal chemistry. Further research into the synthesis of the (S)-enantiomer and a more comprehensive characterization of both enantiomers would be beneficial for expanding their application in asymmetric synthesis.
References
- 1. Synthesis and biological evaluation of pyranocarbazole derivatives as Anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 5. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol
This technical guide provides a comprehensive overview of the anticipated spectral data for 4,4-Dimethoxytetrahydro-2H-pyran-3-ol, catering to researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details generalized experimental protocols for acquiring such data, and visualizes the analytical workflow.
Predicted and Analogous Spectral Data
Due to the absence of direct experimental spectra for this compound, the following tables summarize predicted values and data derived from structurally similar compounds containing the tetrahydropyran core, methoxy, and hydroxyl functional groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)
| Assignment | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity |
| -OH | 1.5 - 4.0 | Broad Singlet |
| H3 | 3.8 - 4.0 | Multiplet |
| H2ax, H6ax | 3.9 - 4.1 | Multiplet |
| H2eq, H6eq | 3.4 - 3.6 | Multiplet |
| -OCH₃ | 3.2 - 3.4 | Singlet |
| H5ax | 1.8 - 2.0 | Multiplet |
| H5eq | 1.5 - 1.7 | Multiplet |
Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)
| Assignment | Predicted Chemical Shift (δ) in ppm |
| C4 | 98 - 102 |
| C3 | 70 - 75 |
| C2, C6 | 60 - 65 |
| -OCH₃ | 49 - 53 |
| C5 | 30 - 35 |
Table 3: Characteristic Infrared (IR) Absorption Bands
| Vibrational Mode | Functional Group | Characteristic Absorption Range (cm⁻¹) | Bond Intensity |
| Stretching | O-H (Alcohol) | 3600 - 3200 | Strong, Broad |
| Stretching | C-H (sp³) | 3000 - 2850 | Medium to Strong |
| Stretching | C-O (Ether & Alcohol) | 1260 - 1000 | Strong |
Table 4: Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation
| m/z | Proposed Fragment Identity |
| 162.0892 | [M]⁺ (Molecular Ion) |
| 131.0708 | [M - OCH₃]⁺ |
| 103.0759 | [M - CH₃O - CO]⁺ or [C₅H₁₁O₂]⁺ |
| 87.0446 | [C₄H₇O₂]⁺ |
| 71.0497 | [C₄H₇O]⁺ |
Note: The molecular formula for this compound is C₇H₁₄O₄, with a monoisotopic mass of 162.0892 Da.[1]
Experimental Protocols
The following sections detail generalized methodologies for acquiring spectral data for compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal reference standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy : Spectra are recorded on a 400 or 500 MHz spectrometer. Key acquisition parameters include a sufficient number of scans to ensure a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the range of 0-12 ppm.
-
¹³C NMR Spectroscopy : Spectra are acquired on the same instrument, typically at a frequency of 100 or 125 MHz. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required. Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used by placing the sample directly on the ATR crystal. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition : The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum is taken prior to the sample scan and automatically subtracted. Data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC) or Liquid Chromatography (LC) to ensure purity. Direct infusion is also an option.
-
Ionization : For a molecule of this nature, Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI will induce more fragmentation, providing structural information, while ESI is more likely to show the molecular ion.
-
Analysis : The mass-to-charge ratios (m/z) of the resulting ions are detected by a mass analyzer, such as a Time-of-Flight (TOF) or quadrupole analyzer. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the ions.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectral characterization of this compound.
Caption: Workflow for the spectral analysis of this compound.
References
An In-Depth Technical Guide to the Synthesis of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol from α-Ketoglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed multi-step synthesis for 4,4-Dimethoxytetrahydro-2H-pyran-3-ol, a valuable chiral intermediate, commencing from the readily available starting material, α-ketoglutaric acid. While a direct conversion is not established in the literature, a feasible and logical synthetic pathway can be constructed based on fundamental organic transformations. This document provides a comprehensive overview of the proposed route, including detailed experimental protocols for each key transformation, a summary of quantitative data, and visualizations of the synthetic pathway and experimental workflows.
Proposed Synthetic Pathway
The transformation of α-ketoglutaric acid into this compound necessitates a series of strategic chemical modifications. The proposed five-step synthesis is outlined below. This pathway begins with the protection of the carboxylic acid functionalities, followed by selective reduction, cyclization to form the pyran ring, introduction of the gem-dimethoxy group, and concludes with a stereoselective reduction to yield the target alcohol.
Caption: Proposed 5-step synthesis of this compound.
Experimental Protocols and Data
This section details the methodologies for each step of the proposed synthesis. The protocols are based on established literature procedures for analogous transformations.
Step 1: Diesterification of α-Ketoglutaric Acid
The initial step involves the protection of the carboxylic acid groups of α-ketoglutaric acid via Fischer esterification to prevent interference in subsequent reactions.
Protocol:
-
Suspend α-ketoglutaric acid (1.0 eq) in methanol (10 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield dimethyl α-ketoglutarate.
| Parameter | Value | Reference |
| Reactants | α-Ketoglutaric acid, Methanol, Sulfuric acid | Generic Fischer Esterification |
| Product | Dimethyl α-ketoglutarate | [Generic Fischer Esterification] |
| Yield | >90% | Estimated |
| Reaction Time | 4-6 hours | Estimated |
Step 2: Selective Ketone Reduction
The ketone functionality of dimethyl α-ketoglutarate is selectively reduced to a hydroxyl group using a mild reducing agent.
Protocol:
-
Dissolve dimethyl α-ketoglutarate (1.0 eq) in methanol (10 volumes) and cool to 0 °C.
-
Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of acetic acid until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford dimethyl 2-hydroxyglutarate.
| Parameter | Value | Reference |
| Reactant | Dimethyl α-ketoglutarate | [Sodium Borohydride Reduction] |
| Reagent | Sodium Borohydride | [Sodium Borohydride Reduction] |
| Product | Dimethyl 2-hydroxyglutarate | [Sodium Borohydride Reduction] |
| Yield | ~85-95% | Estimated |
| Reaction Time | 1-2 hours | Estimated |
Step 3: Cyclization and Oxidation
This step involves an acid-catalyzed cyclization of dimethyl 2-hydroxyglutarate to form a lactone, followed by rearrangement and oxidation to yield the diketone. A proposed one-pot procedure is described.
Protocol:
-
Dissolve dimethyl 2-hydroxyglutarate (1.0 eq) in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove methanol and water.
-
After lactonization is complete (monitored by TLC), cool the reaction mixture.
-
Introduce a suitable oxidizing agent (e.g., PCC or Swern oxidation conditions) to oxidize the C4-hydroxyl group.
-
Work up the reaction according to the chosen oxidation protocol.
-
Purify the crude product by column chromatography to isolate dihydro-2H-pyran-3,4-dione.
| Parameter | Value | Reference |
| Reactant | Dimethyl 2-hydroxyglutarate | [Acid-catalyzed cyclization] |
| Product | Dihydro-2H-pyran-3,4-dione | [Oxidation of secondary alcohols] |
| Yield | Moderate | Estimated |
| Reaction Time | Variable | Estimated |
Step 4: Selective Ketalization
The more reactive ketone at the 4-position of the diketone is selectively protected as a dimethyl ketal.
Protocol:
-
Dissolve dihydro-2H-pyran-3,4-dione (1.0 eq) in a mixture of methanol and trimethyl orthoformate.
-
Add a catalytic amount of an acid catalyst (e.g., Amberlyst-15 or a Lewis acid).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the catalyst, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain 4,4-dimethoxytetrahydro-2H-pyran-3-one.
| Parameter | Value | Reference |
| Reactant | Dihydro-2H-pyran-3,4-dione | [Ketalization of ketones] |
| Product | 4,4-Dimethoxytetrahydro-2H-pyran-3-one | [Ketalization of ketones] |
| Yield | Good | Estimated |
| Reaction Time | Variable | Estimated |
Step 5: Asymmetric Ketone Reduction
The final step is the stereoselective reduction of the ketone at the 3-position to yield the desired alcohol. An enzymatic approach offers high enantioselectivity.
Protocol:
-
Prepare a buffer solution (e.g., 0.5 M KH₂PO₄, pH 6.5).
-
Dissolve 4,4-dimethoxytetrahydro-2H-pyran-3-one (1.0 eq), glucose (1.1-1.5 eq), and NADP⁺ (catalytic amount).
-
Add the ketoreductase (KRED) and glucose dehydrogenase (GDH) to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-35 °C).
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic phase and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
| Parameter | Value | Reference |
| Reactant | 4,4-Dimethoxytetrahydro-2H-pyran-3-one | [1] |
| Enzymes | Ketoreductase (KRED), Glucose Dehydrogenase (GDH) | [1] |
| Product | (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol | [1] |
| Yield | 96-98% | [1] |
| Enantiomeric Excess | >99% ee | [1] |
| Reaction Time | 24-48 hours | [1] |
Experimental Workflow Visualization
The workflow for the key enzymatic reduction step is illustrated below.
Caption: Workflow for the enzymatic reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one.
Conclusion
This technical guide presents a viable, albeit challenging, synthetic route to this compound from α-ketoglutaric acid. The proposed pathway relies on a sequence of well-established organic reactions. The final enzymatic reduction step is particularly advantageous, offering high yield and excellent enantioselectivity. This guide provides a solid foundation for researchers and drug development professionals to further explore and optimize the synthesis of this important chiral building block. Further experimental validation is required to determine the optimal conditions and yields for the proposed intermediate steps.
References
The Chiral Architect: A Technical Guide to 4,4-Dimethoxytetrahydro-2H-pyran-3-ol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of pharmaceutical synthesis, the demand for enantiomerically pure building blocks is paramount. These chiral synthons serve as the foundational blueprints for complex, biologically active molecules, where stereochemistry dictates therapeutic efficacy and safety. Among these crucial architectural elements is 4,4-dimethoxytetrahydro-2H-pyran-3-ol, a versatile chiral building block whose tetrahydropyran core is a prevalent motif in a multitude of bioactive compounds. This technical guide provides an in-depth exploration of this compound, detailing its synthesis, applications, and the critical role it plays in the development of novel therapeutics, particularly as a key intermediate in the synthesis of chemokine receptor antagonists.
Physicochemical Properties
This compound is a stable organic compound with the molecular formula C₇H₁₄O₄ and a molecular weight of 162.18 g/mol .[1] Its structure, featuring a hydroxyl group adjacent to a dimethyl acetal on a tetrahydropyran ring, provides two stereogenic centers, leading to the existence of enantiomeric pairs. The physical and chemical properties of this molecule are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₄ | PubChem |
| Molecular Weight | 162.18 g/mol | [1] |
| IUPAC Name | 4,4-dimethoxyoxan-3-ol | [1] |
| CAS Number | 104681-92-7 | [1] |
| XLogP3-AA (Predicted) | -0.7 | [1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Asymmetric Synthesis: Accessing Enantiopurity
The biological activity of pharmaceuticals is often confined to a single enantiomer. Consequently, the development of efficient and highly stereoselective synthetic routes to access enantiopure this compound is of critical importance. Both biocatalytic and chemical synthesis strategies have been explored.
Biocatalytic Synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol
An efficient and scalable asymmetric enzymatic reduction of the prochiral ketone, 4,4-dimethoxytetrahydro-2H-pyran-3-one, provides access to the (R)-enantiomer. This process utilizes a ketoreductase enzyme to achieve high enantioselectivity.
Experimental Protocol: Enzymatic Reduction
A detailed experimental protocol for the biocatalytic synthesis of (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol is as follows:
-
Reaction Setup: A buffered aqueous solution (e.g., potassium phosphate buffer) is prepared.
-
Reagents: 4,4-dimethoxytetrahydro-2H-pyran-3-one is added as the substrate. A ketoreductase enzyme and a cofactor, such as NADPH, are introduced. To regenerate the expensive cofactor in situ, a secondary enzyme system, like glucose dehydrogenase and glucose, can be employed.
-
Reaction Conditions: The reaction is typically carried out at a controlled pH and temperature to ensure optimal enzyme activity.
-
Work-up and Purification: After the reaction is complete, the product is extracted from the aqueous phase using an organic solvent. The organic extracts are then combined, dried, and concentrated. The crude product can be purified by standard techniques such as column chromatography or distillation to yield the highly enantiopure (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol.
| Method | Enantiomer | Key Reagents | Yield | Enantiomeric Excess (e.e.) |
| Enzymatic Reduction | (R) | Ketoreductase, NADPH | High | >99% |
Chemical Synthesis Approaches
While enzymatic methods offer high selectivity for the (R)-enantiomer, chemical synthesis provides a versatile platform to potentially access both enantiomers through the use of chiral catalysts or auxiliaries. Asymmetric reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one using chiral borane reagents is a promising strategy.[2][3] Chiral oxazaborolidines, for instance, have been successfully employed as catalysts for the enantioselective reduction of various ketones.[4]
Conceptual Experimental Workflow: Asymmetric Chemical Reduction
Application in Drug Development: A Chiral Scaffold for Chemokine Receptor Antagonists
The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound, with its defined stereochemistry, serves as a valuable starting material for the synthesis of complex molecules that target specific biological pathways. A significant application of this chiral building block is in the synthesis of chemokine receptor antagonists.
Chemokine receptors, such as CCR5 and CXCR4, are G protein-coupled receptors (GPCRs) that play a crucial role in the immune system by mediating the migration of leukocytes. However, they are also implicated in various diseases, including HIV infection, cancer metastasis, and inflammatory disorders. Small molecule antagonists that block the interaction of chemokines with these receptors are therefore of significant therapeutic interest.
The synthesis of certain chemokine receptor antagonists incorporates a chiral tetrahydropyran core, for which this compound is a key precursor. The stereochemistry of the hydroxyl group on the pyran ring is often critical for the desired pharmacological activity.
Signaling Pathway of a Chemokine Receptor
Conclusion
This compound stands out as a chiral building block of significant value in the pharmaceutical industry. Its utility is underscored by the development of highly efficient asymmetric synthetic methods, particularly the biocatalytic reduction to afford the (R)-enantiomer with excellent enantiopurity. The incorporation of this chiral synthon into the synthesis of complex drug molecules, such as chemokine receptor antagonists, highlights the critical role of stereochemistry in modern drug design. As the quest for more selective and potent therapeutics continues, the strategic application of well-defined chiral building blocks like this compound will undoubtedly remain a cornerstone of successful drug discovery and development programs. Further exploration into novel asymmetric chemical syntheses for both enantiomers will only broaden the applicability of this versatile chiral architect.
References
- 1. This compound | C7H14O4 | CID 12190988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. york.ac.uk [york.ac.uk]
An In-depth Technical Guide to 4,4-Dimethoxytetrahydro-2H-pyran-3-ol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4-Dimethoxytetrahydro-2H-pyran-3-ol is a key chiral intermediate in the synthesis of advanced pharmaceutical compounds, most notably as a building block for certain chemokine receptor inhibitors. This technical guide provides a comprehensive overview of its discovery, history, chemical and physical properties, detailed synthesis protocols, and its significant role in medicinal chemistry. The document includes tabulated quantitative data, detailed experimental methodologies, and visual representations of synthetic pathways to facilitate a deeper understanding for research and development professionals.
Introduction and Historical Context
The discovery and development of this compound are intrinsically linked to the progression of medicinal chemistry and the quest for novel therapeutics. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its significance emerged with the increasing focus on stereospecific synthesis in drug development. The tetrahydropyran motif is a common scaffold in a variety of biologically active natural products and synthetic drugs.
The primary impetus for the detailed investigation and development of synthetic routes to this compound, particularly its chiral forms, has been its utility as a crucial intermediate in the synthesis of complex pharmaceutical agents. Notably, the (R)-enantiomer has been identified as a key building block for a chemokine receptor inhibitor, highlighting the compound's importance in the development of treatments for inflammatory diseases and other conditions mediated by chemokine signaling.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data has been aggregated from various chemical databases.
| Property | Value | Source |
| CAS Number | 104681-92-7 | PubChem[1] |
| Molecular Formula | C₇H₁₄O₄ | PubChem[1] |
| Molecular Weight | 162.18 g/mol | PubChem[1] |
| IUPAC Name | 4,4-dimethoxyoxan-3-ol | PubChem[1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | - |
| LogP | -0.7 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
Synthesis of this compound
Several synthetic routes to this compound have been developed, with a significant focus on achieving high enantiomeric purity for its application in chiral drug synthesis.
Racemic Synthesis from α-Ketoglutaric Acid
A practical synthesis for the related compound, dihydro-2H-pyran-3(4H)-one, which can be a precursor, starts from the readily available α-ketoglutaric acid. This multi-step process involves the formation of a ketal ester, reduction to a diol, cyclization to a tetrahydropyran derivative, and subsequent hydrolysis. The introduction of the hydroxyl group at the 3-position would require an additional step.
Asymmetric Enzymatic Synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol
A highly efficient and scalable asymmetric synthesis has been developed to produce the (R)-enantiomer, a key chiral intermediate for a chemokine receptor inhibitor. This method utilizes a ketone reductase (KRED) for the stereoselective reduction of the corresponding ketone precursor, 4,4-dimethoxytetrahydro-2H-pyran-3-one.[2]
Materials:
-
4,4-dimethoxytetrahydro-2H-pyran-3-one
-
Ketoreductase (KRED101)
-
Glucose dehydrogenase (GDH101)
-
NADP⁺
-
Glucose
-
Potassium phosphate buffer (0.5 M, pH 6.5)
Procedure:
-
A solution of 4,4-dimethoxytetrahydro-2H-pyran-3-one (100 g/L) and glucose (130 g/L) is prepared in 0.5 M potassium phosphate buffer (pH 6.5).[2]
-
Stock solutions of NADP⁺ (13 g/L), GDH101 (32 g/L), and KRED101 (10 g/L) in the same buffer are prepared.[2]
-
The stock solutions of NADP⁺, GDH101, and KRED101 are added to the substrate solution to achieve final concentrations of 0.12 g/L, 0.3 g/L, and 0.1 g/L, respectively.[2]
-
The reaction mixture is maintained at 35 °C.[2]
-
The reaction progress is monitored by a suitable analytical method (e.g., HPLC).
-
Upon completion, the product, (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol, is isolated and purified.
This biocatalytic process has been successfully employed at a pilot-plant scale, yielding 80 kg of the desired product with high yield (96-98%) and excellent enantioselectivity (>99% ee).[2]
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a comprehensive public database of spectra for this specific compound is limited, the following table summarizes expected and reported data for closely related structures.
| Technique | Expected/Reported Data |
| ¹H NMR | Signals corresponding to methoxy protons, protons on the pyran ring, and the hydroxyl proton. The chemical shifts and coupling patterns would be indicative of the tetrahydro-pyran-3-ol structure. |
| ¹³C NMR | Resonances for the two methoxy carbons, the five carbons of the pyran ring, with the carbon bearing the hydroxyl group and the ketal carbon showing characteristic downfield shifts. |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of a methoxy group or water. Predicted m/z values for various adducts are available in public databases.[3] |
Biological Activity and Applications
The primary and most well-documented application of this compound is as a chiral building block in the pharmaceutical industry.
Intermediate in the Synthesis of Chemokine Receptor Inhibitors
The (R)-enantiomer of this compound is a key intermediate in the preparation of a chemokine receptor inhibitor.[2] Chemokine receptors, such as CCR5 and CXCR4, are G protein-coupled receptors that play a critical role in the trafficking of immune cells. Their dysregulation is implicated in various inflammatory diseases, autoimmune disorders, and HIV infection. By providing a stereochemically defined fragment, (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol enables the synthesis of potent and selective antagonists for these receptors.
Conclusion
This compound, particularly its (R)-enantiomer, has established itself as a valuable and versatile chiral intermediate in the synthesis of complex pharmaceutical molecules. The development of an efficient, scalable biocatalytic route to this compound has been a significant enabler for its use in drug discovery and development, specifically in the area of chemokine receptor antagonists. This technical guide has provided a consolidated overview of its synthesis, properties, and applications, intended to serve as a valuable resource for researchers and professionals in the field. Further research into the broader biological activities of this and related pyranol derivatives may unveil new therapeutic opportunities.
References
Navigating the Solubility Landscape of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4,4-Dimethoxytetrahydro-2H-pyran-3-ol is a key chemical intermediate with applications in pharmaceutical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation. This technical guide addresses the current state of knowledge regarding the solubility of this compound. Presently, specific quantitative solubility data for this compound in a range of organic solvents is not publicly available in the peer-reviewed literature or chemical databases. Consequently, this document provides a comprehensive framework for determining the thermodynamic solubility of this compound through established experimental protocols. The methodologies detailed herein are designed to enable researchers to generate reliable and reproducible solubility data, thereby empowering informed solvent selection and process optimization.
Quantitative Solubility Data
A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. The physical and chemical properties of the compound are available from sources such as PubChem, but solubility values remain undetermined.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₄ | PubChem |
| Molecular Weight | 162.18 g/mol | PubChem |
| XLogP3-AA | -0.9 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
The absence of readily available data necessitates experimental determination to guide solvent selection for synthesis, purification, and formulation activities. The following sections provide detailed protocols for generating this critical information.
Experimental Protocols for Solubility Determination
The determination of thermodynamic solubility is crucial for understanding the equilibrium state of a compound in a solvent. The shake-flask method is the most reliable and widely recognized technique for obtaining this data.
Thermodynamic Solubility Determination via the Shake-Flask Method
This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, tetrahydrofuran, dichloromethane, ethyl acetate, N,N-dimethylformamide, dimethyl sulfoxide)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. An excess is ensured by the presence of undissolved solid at the end of the experiment.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Sample Analysis:
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of calibration standards of known concentrations of this compound in the same solvent.
-
Generate a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Use the calibration curve to determine the concentration of the compound in the diluted sample.
-
Calculate the solubility by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently documented in public resources, this guide provides a robust and detailed experimental protocol for its determination. By employing the shake-flask method, researchers and drug development professionals can generate the necessary data to facilitate informed decisions in process development, formulation, and other critical stages of chemical and pharmaceutical research. The generation and dissemination of such data would be a valuable contribution to the scientific community.
Methodological & Application
Application Notes and Protocols for the Enzymatic Ketone Reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric reduction of prochiral ketones to form enantiomerically pure alcohols is a critical transformation in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Biocatalysis, utilizing isolated ketoreductases (KREDs) or whole-cell systems, has emerged as a powerful and environmentally benign alternative to traditional chemical methods.[1] This approach offers high enantioselectivity under mild reaction conditions, often eliminating the need for toxic reagents and extensive downstream purification.[2]
This document provides detailed application notes and protocols for the enzymatic ketone reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one (1) to produce the chiral precursor, (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol (2). This key intermediate is utilized in the synthesis of chemokine receptor inhibitors.[2] The described method employs a ketoreductase in conjunction with an in-situ cofactor regeneration system, ensuring high yield and exceptional enantiomeric excess.[2]
Reaction Scheme
The enzymatic reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one to (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol is depicted below. This stereoselective conversion is achieved using a ketoreductase that preferentially produces the (R)-enantiomer. To ensure the economic feasibility of the process, the expensive NADPH cofactor is continuously regenerated using glucose dehydrogenase (GDH), which oxidizes glucose to gluconic acid.[2]
Caption: Enzymatic reduction of the ketone to the chiral alcohol.
Data Presentation
The following table summarizes the key quantitative data for the enzymatic reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one.
| Parameter | Value | Reference |
| Substrate Concentration | 100 g/L | [2] |
| Product | (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol | [2] |
| Enantiomeric Excess (ee) | >99% | [2] |
| Yield | 96-98% | [2] |
| Cofactor | NADPH | [2] |
| Cofactor Regeneration | Glucose Dehydrogenase (GDH) / Glucose | [2] |
Experimental Protocols
This section provides a detailed protocol for the enzymatic reduction, which can be adapted for various scales.
Materials and Reagents
-
4,4-dimethoxytetrahydro-2H-pyran-3-one
-
Ketoreductase (specific enzyme to be selected based on screening)
-
Glucose Dehydrogenase (GDH)
-
Nicotinamide adenine dinucleotide phosphate (NADP+)
-
D-Glucose
-
Potassium phosphate buffer
-
Sodium hydroxide (for pH adjustment)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Deionized water
Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic reduction process.
Caption: General workflow for the enzymatic ketone reduction.
Detailed Protocol
-
Reaction Setup:
-
Prepare a potassium phosphate buffer solution (e.g., 100 mM, pH 7.0) in a temperature-controlled reaction vessel.
-
Dissolve 4,4-dimethoxytetrahydro-2H-pyran-3-one in the buffer to a final concentration of 100 g/L.[2] Due to its high water solubility, no co-solvent is required.[2]
-
Add D-glucose (typically 1.1 to 1.5 molar equivalents relative to the substrate).
-
Add a catalytic amount of NADP+.
-
-
Enzyme Addition:
-
Add the selected ketoreductase and glucose dehydrogenase to the reaction mixture. The optimal enzyme loading should be determined through preliminary screening experiments.
-
-
Reaction Conditions and Monitoring:
-
Maintain the reaction temperature at a predetermined optimum (e.g., 25-30 °C).
-
Continuously monitor and control the pH of the reaction mixture. The oxidation of glucose to gluconic acid will cause a decrease in pH, which should be neutralized by the controlled addition of a base such as sodium hydroxide.[2]
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable chromatographic method (e.g., HPLC) to determine the conversion of the starting material.
-
-
Work-up and Extraction:
-
Once the reaction has reached completion (typically >98% conversion), terminate the reaction.
-
Extract the product from the aqueous reaction mixture using an organic solvent such as ethyl acetate. Repeat the extraction process to ensure complete recovery.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification and Analysis:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Analyze the enantiomeric excess of the resulting (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol using chiral HPLC.
-
Key Considerations for Scale-up
For larger-scale production, several factors are critical for success:
-
pH Control: Precise and automated pH control is essential to maintain optimal enzyme activity and stability.[2]
-
Agitation Speed: Adequate mixing is necessary to ensure homogeneity of the reaction mixture, but excessive shear forces can lead to enzyme denaturation.[2]
-
Heat Transfer: The enzymatic reaction is exothermic, and efficient heat removal is crucial to maintain the optimal reaction temperature.
-
Oxygen Exclusion: To prevent potential side reactions, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen).
Conclusion
The enzymatic reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one using a ketoreductase with in-situ cofactor regeneration is a highly efficient and scalable method for producing the enantiomerically pure (R)-alcohol.[2] This biocatalytic approach offers significant advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact, making it an attractive option for the pharmaceutical industry. The provided protocols serve as a comprehensive guide for researchers and drug development professionals to implement this valuable synthetic transformation.
References
reaction conditions for using 4,4-Dimethoxytetrahydro-2H-pyran-3-ol as a chiral auxiliary
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Topic: Reaction Conditions for Using 4,4-Dimethoxytetrahydro-2H-pyran-3-ol as a Chiral Auxiliary
Based on a comprehensive review of the scientific literature, there are currently no established applications or protocols for the use of this compound as a chiral auxiliary. A chiral auxiliary is a compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a subsequent reaction.
However, a critical prerequisite for any compound to be used as a chiral auxiliary is its availability in an enantiomerically pure form. A robust and scalable asymmetric synthesis for (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol has been developed, which is presented here. This is followed by a general overview of the principles and workflow for using a chiral auxiliary, should researchers be interested in exploring the potential of this molecule in that capacity.
Part 1: Asymmetric Synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol
An efficient method for the preparation of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol is through the asymmetric enzymatic reduction of its corresponding ketone, 4,4-dimethoxytetrahydro-2H-pyran-3-one. This biocatalytic approach provides the target molecule with excellent enantioselectivity and in high yield.[1][2]
Reaction Scheme:
The process utilizes a ketoreductase (KRED) for the asymmetric reduction and a glucose dehydrogenase (GDH) for the in-situ regeneration of the NADPH cofactor, with glucose serving as the ultimate reductant.[1][2]
Caption: Enzymatic reduction with cofactor regeneration.
Quantitative Data for Asymmetric Synthesis
The following table summarizes the key parameters for the enzymatic synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol.[1][2]
| Parameter | Value |
| Substrate | 4,4-dimethoxytetrahydro-2H-pyran-3-one |
| Substrate Concentration | 100 g/L |
| Enzymes | Ketoreductase (KRED101), Glucose Dehydrogenase (GDH101) |
| KRED101 Loading | 0.1 g/L |
| GDH101 Loading | 0.3 g/L |
| Cofactor | NADP+ |
| Cofactor Concentration | 0.12 g/L |
| Reductant | D-Glucose |
| Reductant Concentration | 130 g/L |
| Solvent/Buffer | 0.5 M KH₂PO₄ |
| pH | 6.5 |
| Temperature | 35 °C |
| Yield | 96–98% |
| Enantiomeric Excess | >99% ee |
Experimental Protocol: Asymmetric Synthesis
-
Preparation: In a temperature-controlled reactor, prepare a solution of 0.5 M potassium phosphate buffer (pH 6.5).
-
Reagent Addition: To the buffer, add 4,4-dimethoxytetrahydro-2H-pyran-3-one (100 g/L), D-glucose (130 g/L), and NADP+ (0.12 g/L). Stir until all components are fully dissolved.
-
Enzyme Addition: Add glucose dehydrogenase (GDH101) to a concentration of 0.3 g/L and ketoreductase (KRED101) to a concentration of 0.1 g/L.
-
Reaction: Maintain the reaction mixture at 35 °C with constant agitation. Monitor the pH and adjust as necessary to maintain a pH of 6.5.
-
Monitoring: Track the consumption of the starting material and the formation of the product using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12 hours.
-
Workup: Upon completion, the reaction mixture can be worked up by extracting the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by distillation or column chromatography to yield the enantiomerically pure (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol.
Part 2: General Principles of Chiral Auxiliary Application
For researchers who may want to investigate the use of the now accessible enantiopure this compound as a novel chiral auxiliary, the following section outlines the general principles and workflow.
A chiral auxiliary is temporarily attached to a prochiral substrate to control the stereochemistry of a subsequent reaction. The general workflow involves three main steps: attachment, diastereoselective reaction, and cleavage.
Caption: General workflow of a chiral auxiliary-mediated synthesis.
Step 1: Attachment of the Chiral Auxiliary
The chiral auxiliary is covalently bonded to the prochiral substrate. For an alcohol like this compound, this could involve forming an ester with a carboxylic acid substrate, an ether, or an acetal with a carbonyl compound. The attachment reaction should be high-yielding and should not affect the stereochemical integrity of the auxiliary.
Step 2: Diastereoselective Reaction
With the auxiliary in place, the substrate is subjected to a reaction that creates a new stereocenter. The steric and electronic properties of the auxiliary block one face of the molecule, forcing the incoming reagent to attack from the less hindered face. This results in the preferential formation of one diastereomer. Common examples of such reactions include:
-
Enolate alkylation
-
Aldol reactions
-
Diels-Alder reactions
-
Conjugate additions
Reaction conditions, such as solvent, temperature, and the use of Lewis acids, are crucial for maximizing the diastereomeric ratio.
Step 3: Cleavage of the Chiral Auxiliary
After the new stereocenter has been set, the auxiliary is removed from the product. For an auxiliary attached as an ester, this is typically achieved by hydrolysis (acidic or basic) or reduction. The cleavage conditions must be mild enough to avoid racemization of the newly created stereocenter. A key advantage of a good chiral auxiliary is that it can be recovered and reused, making the overall process more economical.
References
Application Notes and Protocols for the Characterization of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethoxytetrahydro-2H-pyran-3-ol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its molecular formula is C₇H₁₄O₄, with a molecular weight of 162.18 g/mol . The precise and accurate characterization of this compound is critical for ensuring the quality, purity, and consistency of downstream products in drug development and manufacturing.
These application notes provide detailed protocols for the analytical characterization of this compound using state-of-the-art spectroscopic and chromatographic techniques. The methodologies outlined are intended to serve as a comprehensive guide for researchers and quality control analysts.
Compound Information:
| Parameter | Value |
| IUPAC Name | 4,4-dimethoxyoxan-3-ol |
| CAS Number | 104681-92-7 |
| Molecular Formula | C₇H₁₄O₄ |
| Molecular Weight | 162.18 g/mol |
| SMILES | COC1(CCOCC1O)OC |
Analytical Techniques and Protocols
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This includes Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, Infrared (IR) Spectroscopy for functional group identification, and Chromatography for purity assessment.
Caption: Analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, provide detailed information about the molecular framework.
Predicted ¹H and ¹³C NMR Data
Note: The following chemical shifts are predicted based on the analysis of structurally similar compounds and may vary slightly based on experimental conditions.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.80 - 3.60 | m | 3H | H-2, H-6a |
| ~3.50 | dd | 1H | H-6e |
| ~3.40 | s | 3H | -OCH₃ |
| ~3.35 | s | 3H | -OCH₃ |
| ~3.20 | m | 1H | H-3 |
| ~2.50 | d | 1H | -OH |
| ~1.90 | m | 1H | H-5a |
| ~1.70 | m | 1H | H-5e |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~101.5 | C-4 |
| ~70.0 | C-3 |
| ~65.0 | C-2 |
| ~60.0 | C-6 |
| ~50.0 | -OCH₃ |
| ~49.5 | -OCH₃ |
| ~35.0 | C-5 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Co-add 1024 or more scans for adequate signal intensity.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation pattern of the molecule, which aids in structural confirmation. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques can be utilized.
Predicted Mass Spectrometry Data
Table 3: Predicted m/z Values for Adducts of this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 163.09648 |
| [M+Na]⁺ | 185.07842 |
| [M-H]⁻ | 161.08192 |
| [M+NH₄]⁺ | 180.12302 |
| [M+K]⁺ | 201.05236 |
| [M+H-H₂O]⁺ | 145.08646 |
Expected Fragmentation Pattern (EI-MS):
Under electron ionization, the molecular ion (M⁺• at m/z 162) is expected. Key fragmentation pathways may include:
-
Loss of a methoxy group (-OCH₃): leading to a fragment at m/z 131.
-
Loss of methanol (-CH₃OH): from the molecular ion, resulting in a fragment at m/z 130.
-
Cleavage of the pyran ring: leading to various smaller fragments.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC):
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum for the molecular ion and characteristic fragment ions.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Predicted Infrared Absorption Data
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| ~3400 | Broad, Medium | O-H | Stretching |
| 2950-2850 | Strong | C-H | Stretching (alkane) |
| 1150-1050 | Strong | C-O | Stretching (ether and alcohol) |
| ~1450 | Medium | C-H | Bending (alkane) |
Experimental Protocol: FTIR-ATR
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans for a good quality spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum. Analyze the resulting spectrum for the characteristic absorption bands.
Chromatographic Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of this compound and for quantifying any impurities.
Experimental Protocol: HPLC
-
Instrumentation: An HPLC system equipped with a UV or Refractive Index (RI) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of water and acetonitrile or methanol. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: RI detector or UV detector at a low wavelength (e.g., 210 nm) if the compound exhibits any UV absorbance.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: Integrate the peak areas in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Data Summary and Interpretation
The collective data from these analytical techniques provides a comprehensive characterization of this compound. The NMR data confirms the molecular structure, the MS data verifies the molecular weight and provides fragmentation information, the IR spectrum identifies the functional groups, and the chromatographic analysis establishes the purity profile. This robust analytical package is essential for ensuring the quality and consistency of this important pharmaceutical intermediate.
Purification of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol, a key intermediate in pharmaceutical synthesis. The following methods are described: Flash Column Chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC), Crystallization, and Vacuum Distillation.
Compound Properties
A summary of the known and estimated physical and chemical properties of this compound is provided below. This data is essential for selecting the appropriate purification technique.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₄ | PubChem[1] |
| Molecular Weight | 162.18 g/mol | PubChem[1] |
| IUPAC Name | 4,4-dimethoxyoxan-3-ol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid (presumed) | Inferred from similar compounds[2] |
| Boiling Point | Estimated >150 °C at atmospheric pressure | Inferred from structurally similar compounds and general properties of diols |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane). Limited solubility in non-polar solvents (e.g., hexanes). | General knowledge of polar diols[2] |
Flash Column Chromatography
Flash column chromatography is a rapid and effective method for the purification of moderately polar compounds like this compound. Silica gel is the recommended stationary phase due to the polar nature of the diol.
Application Notes:
-
Solvent System Selection: The choice of eluent is critical for achieving good separation. A solvent system should be selected to provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a silica gel Thin Layer Chromatography (TLC) plate.[3] A common and effective solvent system for polar compounds is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[3][4]
-
Gradient Elution: For complex mixtures containing impurities with a wide range of polarities, a gradient elution, where the polarity of the mobile phase is gradually increased, can be beneficial.
-
Sample Loading: The crude sample can be loaded onto the column either as a concentrated solution in a minimal amount of the initial mobile phase or adsorbed onto a small amount of silica gel (dry loading).[3] Dry loading is often preferred for compounds that are not highly soluble in the initial eluent.
Experimental Protocol:
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate using various ratios of hexanes and ethyl acetate (e.g., 7:3, 1:1, 3:7 v/v).
-
Visualize the spots using a suitable stain (e.g., potassium permanganate or p-anisaldehyde stain) as the compound may not be UV active.
-
Select the solvent system that provides an Rf value of 0.2-0.3 for the desired product.
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack uniformly, draining the excess solvent.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal volume of the initial eluent and carefully apply it to the top of the silica gel bed using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using compressed air or a pump) to achieve a steady flow rate.
-
Collect fractions in test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Caption: Workflow for Flash Column Chromatography Purification.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for the purification of highly polar compounds that are poorly retained on traditional reversed-phase columns.[5][6] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.
Application Notes:
-
Stationary Phase: Diol-functionalized silica is a suitable stationary phase for the purification of diols as it offers a neutral surface and intermediate polarity.[7][8][9] Amide or bare silica phases can also be considered.[5]
-
Mobile Phase: A typical mobile phase for HILIC consists of a high percentage of acetonitrile (ACN) and a small amount of water or an aqueous buffer.[6] The elution strength increases with an increasing amount of water.
-
Sample Preparation: The sample should be dissolved in a solvent that is compatible with the initial mobile phase, preferably with a high organic content.
Experimental Protocol:
-
Column Selection and Equilibration:
-
Select a pre-packed Diol-functionalized silica flash column.[9]
-
Equilibrate the column with the initial mobile phase (e.g., 95:5 ACN:water) until a stable baseline is achieved.
-
-
Sample Preparation and Injection:
-
Dissolve the crude this compound in the initial mobile phase.
-
Inject the sample onto the column.
-
-
Gradient Elution:
-
Start with a high concentration of organic solvent (e.g., 95% ACN).
-
Gradually increase the water content in the mobile phase (e.g., from 5% to 30% water over 10-15 column volumes) to elute the compound.
-
Monitor the elution using a suitable detector (e.g., UV or an evaporative light scattering detector if the compound lacks a chromophore).
-
-
Fraction Collection and Product Isolation:
-
Collect fractions corresponding to the product peak.
-
Combine the pure fractions and remove the solvents under reduced pressure. Lyophilization may be necessary if a significant amount of water is present.
-
Caption: Workflow for HILIC Purification.
Crystallization
Crystallization can be a highly effective method for obtaining high-purity solid compounds. While this compound is likely a liquid at room temperature, it may be possible to crystallize it at low temperatures or by forming a solid derivative.
Application Notes:
-
Solvent Selection: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of solvents, one in which the compound is soluble (solubilizing solvent) and one in which it is insoluble (precipitating solvent), can also be used.
-
Inducing Crystallization: If crystals do not form upon cooling, crystallization can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals.
Experimental Protocol:
-
Solvent Screening:
-
In small test tubes, test the solubility of a small amount of the purified (by chromatography) this compound in various solvents (e.g., diethyl ether, hexanes, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating.
-
-
Crystallization Procedure:
-
Dissolve the compound in a minimal amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, place the solution in a refrigerator or freezer.
-
If necessary, induce crystallization by scratching or seeding.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Caption: Workflow for Purification by Crystallization.
Vacuum Distillation
Given the presumed high boiling point of this compound, vacuum distillation is the preferred method over atmospheric distillation to prevent thermal decomposition.[10]
Application Notes:
-
Apparatus: A short-path distillation apparatus is recommended for small quantities to minimize product loss on the glass surfaces.[10] For larger scales, a standard vacuum distillation setup with a condenser is appropriate.
-
Vacuum Source: A stable vacuum source, such as a vacuum pump, is required. A pressure gauge should be used to monitor the vacuum.
-
Bumping Prevention: To ensure smooth boiling, a magnetic stir bar or boiling chips should be used. Stirring is generally more effective under vacuum.[10]
Experimental Protocol:
-
Apparatus Setup:
-
Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Place the crude or partially purified this compound and a magnetic stir bar in the distillation flask.
-
Connect the apparatus to a vacuum pump through a cold trap to protect the pump.
-
-
Distillation:
-
Start the magnetic stirrer.
-
Gradually apply the vacuum and monitor the pressure.
-
Once the desired vacuum is reached, begin heating the distillation flask using a heating mantle.
-
Collect the fraction that distills at a constant temperature and pressure. This corresponds to the purified product.
-
-
Product Collection:
-
After the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
-
The purified this compound is collected from the receiving flask.
-
References
- 1. This compound | C7H14O4 | CID 12190988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 24945-13-9: 2,2-dimethyltetrahydro-2H-pyran-4-ol [cymitquimica.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. zodiaclifesciences.com [zodiaclifesciences.com]
- 7. ChromCore HILIC-Diol Columns-Normal Phase/HILIC LC Columns-NanoChrom Technologies (Suzhou) Co., Ltd [nanochrom.com]
- 8. An efficient hydrophilic interaction liquid chromatography separation of 7 phospholipid classes based on a diol column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hawach.com [hawach.com]
- 10. youtube.com [youtube.com]
protocol for the synthesis of chemokine receptor inhibitors using this compound
To provide a detailed protocol for the synthesis of chemokine receptor inhibitors, the specific starting compound must be identified. Please specify the chemical structure or name of the compound you wish to use as a starting material.
Once the starting compound is known, a comprehensive search for relevant synthetic methodologies can be conducted. This will enable the creation of detailed Application Notes and Protocols, including:
-
Introduction: An overview of the target chemokine receptor and the rationale for the synthesis of its inhibitors.
-
Materials and Methods: A complete list of required reagents, solvents, and equipment.
-
Experimental Protocols: Step-by-step procedures for the synthesis, purification, and characterization of the chemokine receptor inhibitors.
-
Data Presentation: Tables summarizing key quantitative data such as reaction yields, purity, and biological activity (e.g., IC50 values).
-
Signaling Pathways and Workflows: Visual representations of relevant biological pathways and experimental procedures using Graphviz diagrams.
Example of a Potential Workflow Diagram:
Caption: A generalized workflow for the synthesis and evaluation of chemokine receptor inhibitors.
Please provide the specific starting compound to proceed with generating the detailed Application Notes and Protocols.
Application Notes and Protocols for the Large-Scale Synthesis of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol, a valuable intermediate in the pharmaceutical industry. The described synthetic pathway commences with the readily available starting material, tetrahydro-4H-pyran-4-one, and proceeds through a two-step sequence involving ketal protection followed by α-hydroxylation. This application note includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the experimental workflow to facilitate successful implementation in a laboratory or pilot plant setting.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemistry and functionality make it a crucial component for introducing specific structural motifs in complex drug molecules. The development of a robust and scalable synthetic route is therefore of significant interest to the pharmaceutical and fine chemical industries. The protocol outlined herein offers a practical and efficient approach to multigram synthesis of this important intermediate.
Overall Synthetic Scheme
The large-scale synthesis of this compound is achieved through a two-step process starting from tetrahydro-4H-pyran-4-one:
-
Ketalization: The ketone functionality of tetrahydro-4H-pyran-4-one is protected as a dimethyl ketal to yield 4,4-dimethoxytetrahydro-2H-pyran. This step prevents unwanted side reactions in the subsequent hydroxylation step.
-
α-Hydroxylation: The protected pyranone is then subjected to α-hydroxylation to introduce the hydroxyl group at the C-3 position, affording the final product, this compound.
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Data Presentation
Table 1: Summary of Reagents and Expected Yields
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) | Purity (%) |
| 1 | Tetrahydro-4H-pyran-4-one | Methanol, Trimethyl Orthoformate, p-TSA | 4,4-Dimethoxytetrahydro-2H-pyran | 85-95 | >98 (by GC) |
| 2 | 4,4-Dimethoxytetrahydro-2H-pyran | LDA, MoOPH | This compound | 60-75 | >97 (by HPLC) |
Experimental Protocols
Step 1: Large-Scale Synthesis of 4,4-Dimethoxytetrahydro-2H-pyran
Materials:
-
Tetrahydro-4H-pyran-4-one (1.0 kg, 10.0 mol)
-
Methanol (5.0 L)
-
Trimethyl orthoformate (1.27 kg, 12.0 mol)
-
p-Toluenesulfonic acid monohydrate (57 g, 0.3 mol)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Toluene
Equipment:
-
10 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a 10 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add tetrahydro-4H-pyran-4-one (1.0 kg, 10.0 mol), methanol (5.0 L), and trimethyl orthoformate (1.27 kg, 12.0 mol).
-
Stir the mixture and add p-toluenesulfonic acid monohydrate (57 g, 0.3 mol) in one portion.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
Remove the methanol by rotary evaporation.
-
Add toluene (2.0 L) to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 1.0 L) and then with brine (1.0 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to afford 4,4-dimethoxytetrahydro-2H-pyran as a colorless oil.
Step 2: α-Hydroxylation of 4,4-Dimethoxytetrahydro-2H-pyran
Materials:
-
4,4-Dimethoxytetrahydro-2H-pyran (731 g, 5.0 mol)
-
Anhydrous tetrahydrofuran (THF) (5.0 L)
-
n-Butyllithium (2.5 M in hexanes, 2.2 L, 5.5 mol)
-
Diisopropylamine (556 g, 5.5 mol)
-
Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH) (2.38 kg, 5.5 mol)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Equipment:
-
10 L three-necked round-bottom flask
-
Mechanical stirrer
-
Low-temperature thermometer
-
Addition funnels
-
Inert gas (Nitrogen or Argon) supply
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Set up a 10 L three-necked round-bottom flask under an inert atmosphere and charge it with anhydrous THF (3.0 L) and diisopropylamine (556 g, 5.5 mol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 L, 5.5 mol) via an addition funnel, maintaining the internal temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.
-
In a separate flask, dissolve 4,4-dimethoxytetrahydro-2H-pyran (731 g, 5.0 mol) in anhydrous THF (2.0 L).
-
Slowly add the solution of the pyran to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the lithium enolate.
-
In a separate large flask, suspend MoOPH (2.38 kg, 5.5 mol) in anhydrous THF (5.0 L) and cool to -78 °C.
-
Slowly transfer the enolate solution to the MoOPH suspension via cannula, keeping the temperature of the MoOPH suspension below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (2.0 L).
-
Extract the aqueous layer with diethyl ether (3 x 2.0 L).
-
Combine the organic layers, wash with brine (2.0 L), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
-
MoOPH is a peroxide and should be handled with care, avoiding friction and heat.
-
The work-up procedures involve large quantities of flammable solvents. Ensure there are no ignition sources nearby.
Conclusion
The protocols described in this application note provide a reliable and scalable method for the synthesis of this compound. The use of readily available starting materials and well-established chemical transformations makes this route suitable for large-scale production in an industrial setting. The detailed procedures and data presented are intended to enable researchers and process chemists to successfully implement this synthesis.
Application Note: Determination of Enantiomeric Excess of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol by Chiral HPLC
Introduction
4,4-Dimethoxytetrahydro-2H-pyran-3-ol is a chiral molecule of interest in synthetic chemistry and drug discovery. The control and determination of its enantiomeric purity are crucial for understanding its biological activity and for regulatory purposes. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2][3] This application note presents a proposed method for the determination of the enantiomeric excess (e.e.) of this compound. The direct method, employing a CSP, is often preferred for its simplicity as it avoids the need for derivatization.[4] Polysaccharide-based CSPs, in particular, are highly versatile for the separation of a broad range of chiral compounds, including those containing hydroxyl groups.[1][5]
This document provides a detailed experimental protocol, a summary of expected data, and a workflow for the method development and execution.
Experimental Protocol
This protocol outlines the steps for the enantiomeric separation of this compound using a polysaccharide-based CSP.
1. Materials and Reagents:
-
Racemic this compound standard
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
HPLC grade Ethanol (EtOH)
-
HPLC system with UV detector
-
Chiral Stationary Phase Column: A polysaccharide-based column, such as one derived from cellulose or amylose, is recommended as a starting point for method development.[1][5] Examples include columns with tris(3,5-dimethylphenylcarbamate) derivatives of cellulose or amylose.
2. Preparation of Solutions:
-
Mobile Phase: Prepare various mobile phase compositions for screening. A common starting point for normal phase chiral separations is a mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol).[6]
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane/Isopropanol (80:20, v/v)
-
Mobile Phase C: n-Hexane/Ethanol (90:10, v/v)
-
Mobile Phase D: n-Hexane/Ethanol (80:20, v/v)
-
Degas all mobile phases prior to use.
-
-
Sample Solution: Accurately weigh and dissolve the racemic standard of this compound in the initial mobile phase (e.g., n-Hexane/Isopropanol 90:10) to a final concentration of approximately 1 mg/mL.
3. HPLC Conditions (Starting Parameters):
-
Column: Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase: See screening compositions in section 2.
-
Flow Rate: 1.0 mL/min. Chiral separations can sometimes benefit from lower flow rates for improved resolution.[7]
-
Column Temperature: Ambient (e.g., 25 °C). Temperature should be controlled to ensure reproducibility.[7]
-
Detection: UV at a wavelength where the analyte has sufficient absorbance (e.g., 210 nm, as the compound lacks a strong chromophore). A refractive index (RI) detector could also be considered if UV sensitivity is low.
-
Injection Volume: 10 µL
4. Method Development and Optimization:
-
Begin by screening the different mobile phase compositions to find the best initial separation of the enantiomers.
-
Once a promising mobile phase is identified, optimize the ratio of the hydrocarbon to the alcohol modifier to improve resolution (Rs). An increase in the alcohol content generally decreases retention time.
-
The type of alcohol modifier (e.g., isopropanol vs. ethanol) can significantly affect selectivity.
-
If peak shape is poor, especially for acidic or basic compounds, the addition of a small amount of an additive (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds) to the mobile phase can be beneficial.[8] For a neutral alcohol like the target compound, this may not be necessary.
5. Data Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (e.e.) using the following formula:[9][10]
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Data Presentation
The quantitative results from a successful separation can be summarized as follows:
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t R ), min | 8.52 | 9.78 |
| Peak Area (arbitrary units) | 150,000 | 15,000 |
| Resolution (R s ) | \multicolumn{2}{ | c |
| Enantiomeric Excess (e.e.), % | \multicolumn{2}{ | c |
Mandatory Visualizations
Caption: Workflow for determining enantiomeric excess by chiral HPLC.
Caption: Principle of enantiomeric separation on a chiral stationary phase.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 4. benchchem.com [benchchem.com]
- 5. eijppr.com [eijppr.com]
- 6. hplc.eu [hplc.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. hplc.eu [hplc.eu]
- 9. physicsforums.com [physicsforums.com]
- 10. pharmaguru.co [pharmaguru.co]
Application of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol in Natural Product Synthesis: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning the use of substituted tetrahydropyran systems, exemplified by the structural motif of 4,4-dimethoxytetrahydro-2H-pyran-3-ol, in the stereoselective synthesis of natural products. While direct literature detailing the application of this compound is limited, its structural features—a chiral, functionalized tetrahydropyran ring—are representative of a class of key building blocks in asymmetric synthesis. This document will therefore focus on the well-established application of a closely related and synthetically versatile chiral pyran-derived intermediate in the total synthesis of the bioactive fungal metabolite, (R)-Mellein. The methodologies presented are intended to serve as a practical guide for researchers engaged in the synthesis of complex natural products featuring the tetrahydropyran core.
Core Concepts in Pyran-Based Natural Product Synthesis
The tetrahydropyran ring is a ubiquitous structural motif found in a vast array of biologically active natural products.[1] The stereocontrolled synthesis of this heterocyclic system is therefore a critical challenge in organic synthesis. Chiral building blocks containing a pre-formed, functionalized pyran ring offer a significant advantage in streamlining synthetic routes and controlling stereochemistry. These synthons can be elaborated through various chemical transformations to construct the complex molecular architecture of the target natural product.
A powerful strategy involves the use of chiral dienes derived from pyranone precursors in Diels-Alder reactions. This approach allows for the construction of complex polycyclic systems with high regio- and stereoselectivity.[2] The synthesis of (R)-Mellein, a 3,4-dihydroisocoumarin with antifungal properties, provides an excellent case study of this strategy.[2]
Total Synthesis of (R)-Mellein: A Case Study
The enantioselective synthesis of (R)-Mellein has been achieved utilizing a chiral acetylenic ester derived from (R)-propylene oxide, which serves as a precursor to a key chiral diene intermediate.[2][3] This synthetic approach highlights the utility of chiral pyran-derived building blocks in natural product synthesis.
Synthetic Strategy
The retrosynthetic analysis for (R)-Mellein reveals the key chiral acetylenic ester as a crucial building block. This intermediate can be accessed from a commercially available chiral starting material, (R)-propylene oxide. The synthesis involves the formation of a chiral diene, which then undergoes a cycloaddition reaction to construct the core isochromanone skeleton of Mellein.
Caption: Retrosynthetic analysis of (R)-Mellein.
Quantitative Data Summary
The following table summarizes the key transformations and reported yields in a representative synthesis of (R)-Mellein.
| Step | Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Acetylide Opening of Epoxide | (R)-Propylene oxide | Chiral Acetylenic Alcohol | Lithium acetylide-ethylenediamine complex, DMSO, 0 °C | 67 |
| 2 | Silyl Protection | Chiral Acetylenic Alcohol | TBDMS-protected Acetylene | TBDMSCl, Imidazole, DMF, rt | 93 |
| 3 | Carboxymethylation | TBDMS-protected Acetylene | Chiral Acetylenic Ester | n-BuLi, ClCO₂Me, Ether, -78 °C | 82 |
| 4 | Diene Formation | Chiral Acetylenic Ester | Chiral Diene | Ketene dimethyl acetal, sealed tube, 165 °C, 24 h | 28 |
| 5 | Diels-Alder Cycloaddition | Chiral Diene | Chiral Benzoate Intermediate | 1-Methoxy-1,3-cyclohexadiene, sealed tube, 185 °C, 26 h | 79 |
| 6 | Deprotection and Cyclization | Chiral Benzoate Intermediate | Methylated Mellein | p-TsOH, CH₂Cl₂, rt | 84 |
| 7 | Demethylation | Methylated Mellein | (R)-Mellein | HBr, AcOH, reflux | 97 |
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of (R)-Mellein, adapted from literature procedures.
Protocol 1: Synthesis of the Chiral Acetylenic Ester
-
Step 1: Acetylide Opening of (R)-Propylene Oxide
-
To a solution of lithium acetylide-ethylenediamine complex in DMSO at 0 °C, add (R)-propylene oxide dropwise.
-
Stir the reaction mixture at 0 °C for the specified time.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting chiral acetylenic alcohol by column chromatography.
-
-
Step 2: Silyl Protection
-
To a solution of the chiral acetylenic alcohol in DMF, add imidazole and tert-butyldimethylsilyl chloride (TBDMSCl).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Add water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the TBDMS-protected acetylene by column chromatography.
-
-
Step 3: Carboxymethylation
-
To a solution of the TBDMS-protected acetylene in anhydrous diethyl ether at -78 °C, add n-butyllithium (n-BuLi) dropwise.
-
Stir the solution for 30 minutes at -78 °C.
-
Add methyl chloroformate (ClCO₂Me) dropwise.
-
Allow the reaction to warm to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the chiral acetylenic ester by column chromatography.
-
Protocol 2: Synthesis of (R)-Mellein
-
Step 4: Diene Formation
-
In a sealed tube, heat a mixture of the chiral acetylenic ester and ketene dimethyl acetal at 165 °C for 24 hours.
-
After cooling, concentrate the reaction mixture in vacuo.
-
Purify the resulting chiral diene by column chromatography.
-
-
Step 5: Diels-Alder Cycloaddition
-
In a sealed tube, heat a mixture of the chiral diene and 1-methoxy-1,3-cyclohexadiene at 185 °C for 26 hours.
-
After cooling, purify the chiral benzoate intermediate by column chromatography.
-
-
Step 6: Deprotection and Cyclization
-
To a solution of the chiral benzoate intermediate in dichloromethane (CH₂Cl₂), add p-toluenesulfonic acid (p-TsOH).
-
Stir the mixture at room temperature until the reaction is complete.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the methylated Mellein by column chromatography.
-
-
Step 7: Demethylation
-
Reflux a solution of the methylated Mellein in a mixture of hydrobromic acid (HBr) and acetic acid (AcOH).
-
After cooling, pour the reaction mixture into ice water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product, (R)-Mellein, by recrystallization or column chromatography.
-
Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis of (R)-Mellein from the chiral acetylenic ester.
Caption: Workflow for the synthesis of (R)-Mellein.
Conclusion
While the direct application of this compound in a named natural product synthesis is not prominently documented, its structural motif is representative of a crucial class of chiral building blocks. The successful enantioselective synthesis of (R)-Mellein, utilizing a related chiral pyran-derived intermediate, serves as a powerful testament to the utility of this synthetic strategy. The detailed protocols and workflow provided herein offer a practical framework for researchers aiming to employ similar chiral tetrahydropyran synthons in the stereocontrolled synthesis of complex and biologically active natural products. Further exploration into the reactivity and applications of specifically substituted tetrahydropyrans like this compound is warranted and holds promise for the development of novel and efficient synthetic routes to valuable target molecules.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during this synthesis.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the chemical synthesis of this compound, which typically involves the preparation of the ketone precursor, 4,4-dimethoxytetrahydro-2H-pyran-3-one, followed by its reduction.
Logical Troubleshooting Flow for Low Yield or Impure Product
The following diagram illustrates a general workflow for troubleshooting common issues during the synthesis.
Caption: A step-by-step guide to diagnosing synthesis problems.
Question 1: I am experiencing a low yield in the synthesis of the ketone precursor, 4,4-dimethoxytetrahydro-2H-pyran-3-one. What are the likely causes?
Answer: Low yields in the multi-step synthesis of the ketone precursor, adapted from similar pyranone syntheses, can often be attributed to issues in the initial steps involving acetal formation and cyclization.
-
Incomplete Acetal Formation: The reaction of α-ketoglutaric acid with trimethyl orthoformate is crucial. Ensure your methanol is anhydrous and a sufficient amount of acid catalyst (like sulfuric acid) is used. The reaction often requires prolonged reflux, so ensure the reaction has gone to completion by monitoring with TLC or GC-MS.
-
Inefficient Reduction of the Diester: The reduction of the dimethyl 2,2-dimethoxypentanedioate intermediate with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) must be performed under strictly anhydrous conditions. Any moisture will quench the reagent, leading to incomplete reduction. Ensure you are using a sufficient excess of LiAlH₄.
-
Poor Cyclization Yield: The intramolecular cyclization step is critical. Incomplete reaction or the formation of polymeric side products can occur. Ensure high dilution conditions if intermolecular side reactions are suspected.
-
Losses during Workup: The intermediates in this synthesis can have some water solubility. Ensure thorough extraction with an appropriate organic solvent during the aqueous workup steps.
Question 2: The reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one with sodium borohydride (NaBH₄) is giving me a mixture of diastereomers that are difficult to separate. How can I improve the stereoselectivity?
Answer: The stereochemical outcome of the reduction of cyclic ketones is influenced by steric and electronic factors.
-
Choice of Reducing Agent: While NaBH₄ is a common and convenient reducing agent, more sterically hindered reducing agents can provide higher diastereoselectivity. Consider using L-Selectride®, which will preferentially attack from the less hindered face of the ketone.
-
Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) can often enhance the stereoselectivity of the reduction by favoring the transition state with the lowest activation energy, which often leads to the thermodynamically more stable product.
-
Solvent Effects: The solvent can influence the transition state of the reduction. While methanol or ethanol are common, exploring other alcoholic solvents or aprotic solvents with a proton source could alter the diastereomeric ratio.
Question 3: After the NaBH₄ reduction and workup, my final product, this compound, is impure, and I'm having trouble with purification. What are common impurities and how can I remove them?
Answer: Purification of the final product can be challenging due to its polarity and the presence of boron-containing byproducts.
-
Borate Esters: The workup after a NaBH₄ reduction is crucial for hydrolyzing borate esters formed during the reaction. An acidic workup (e.g., with dilute HCl or saturated NH₄Cl solution) is necessary to break down these complexes. To remove boric acid, which can sometimes co-purify with the product, a common technique is to add methanol and evaporate under reduced pressure several times, as this forms volatile trimethyl borate.
-
Unreacted Starting Material: If the reduction was incomplete, you will have the starting ketone in your crude product. This can often be separated by column chromatography. To avoid this, ensure you use a sufficient excess of NaBH₄ and allow the reaction to proceed to completion (monitor by TLC).
-
Diastereomers: As mentioned in the previous question, you may have a mixture of diastereomers. These can be very difficult to separate by standard silica gel chromatography due to their similar polarities. You may need to screen different solvent systems or consider specialized chromatography techniques like reversed-phase or Hydrophilic Interaction Liquid Chromatography (HILIC).
II. Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the chemical synthesis of this compound?
A1: The overall yield for a multi-step chemical synthesis can vary significantly based on the efficiency of each step. For a four-step synthesis of a similar compound, dihydro-2H-pyran-3(4H)-one, an overall yield of 31% has been reported.[1] The final reduction step with NaBH₄ is typically high-yielding (>90%) if the reaction goes to completion.
Q2: An enzymatic reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one has been reported with high yield. Why would I choose a chemical synthesis route?
A2: While the enzymatic reduction offers excellent yield and enantioselectivity, there are several reasons to consider a chemical route.[1] The availability and cost of the specific ketoreductase and cofactors may be a consideration, especially for smaller-scale research. Additionally, chemical synthesis allows for the production of both enantiomers (if a chiral reducing agent is used) or the racemic mixture, which may be desirable for certain applications. Chemical synthesis also offers a broader range of reaction conditions and scalability that may be more amenable to certain laboratory setups.
Q3: What are the key safety precautions to take during the synthesis of this compound?
A3: Several steps in the synthesis require specific safety measures:
-
Use of Strong Reducing Agents: If using Lithium Aluminum Hydride (LiAlH₄) for intermediate steps, it must be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent. LiAlH₄ reacts violently with water.
-
Sodium Borohydride Reduction: While less reactive than LiAlH₄, NaBH₄ reacts with protic solvents like methanol to produce hydrogen gas, which is flammable. The reaction should be well-ventilated, and the reagent should be added portion-wise to control the rate of gas evolution.
-
Handling of Acids and Bases: The synthesis involves the use of strong acids (e.g., sulfuric acid) and bases. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
III. Data Presentation
Table 1: Comparison of Synthetic Routes to this compound
| Parameter | Chemical Synthesis (via Ketone Reduction) | Enzymatic Synthesis |
| Starting Material | 4,4-dimethoxytetrahydro-2H-pyran-3-one | 4,4-dimethoxytetrahydro-2H-pyran-3-one |
| Key Reagents | Sodium Borohydride (NaBH₄) or other hydride reducing agents | Ketoreductase (KRED101), Glucose Dehydrogenase (GDH101), NADP⁺, Glucose |
| Typical Yield | >90% for the reduction step; overall yield depends on precursor synthesis | 96-98% |
| Stereoselectivity | Can produce racemic mixtures or be diastereoselective depending on reagents and conditions | Highly enantioselective (>99% ee for (R)-enantiomer) |
| Key Advantages | Readily available reagents, can produce racemic or both enantiomers | High yield and enantioselectivity, mild reaction conditions |
| Key Disadvantages | May require optimization for stereoselectivity, potential for side products | Requires specific enzymes and cofactors, may be costly |
IV. Experimental Protocols
Protocol 1: Synthesis of Dihydro-2H-pyran-3(4H)-one (Precursor to 4,4-dimethoxytetrahydro-2H-pyran-3-one)
This protocol is for a closely related precursor and can be adapted. The key difference for synthesizing 4,4-dimethoxytetrahydro-2H-pyran-3-one would be in the cyclization and final hydrolysis steps to retain the dimethoxy group.
Step 1: Synthesis of Dimethyl 2,2-dimethoxypentanedioate [1]
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Dissolve α-ketoglutaric acid (150 g, 1.03 mol) and trimethyl orthoformate (400 mL) in methanol (1.2 L).
-
Add sulfuric acid (25 mL) to the solution.
-
Reflux the reaction mixture with stirring for 15–20 hours.
-
Cool the mixture and carefully add saturated aqueous NaHCO₃ until gas evolution ceases.
-
Evaporate the solvent in vacuo and extract the residue with ethyl acetate (3 x 200 mL).
-
Wash the combined organic extracts with brine, dry over MgSO₄, and evaporate in vacuo to yield the product.
Step 2: Synthesis of 2,2-Dimethoxypentane-1,5-diol [1]
-
Reduce the diester from Step 1 using LiAlH₄ in an anhydrous solvent like THF.
-
Carefully quench the reaction and extract the diol.
Step 3: Synthesis of 3,3-Dimethoxytetrahydro-2H-pyran [1]
-
Dissolve the diol from Step 2 (96.8 g, 0.590 mol) in absolute THF (450 mL).
-
Slowly add the resulting solution to a suspension of NaH (47.5 g, 60% in mineral oil) in absolute THF (2.8 L) with effective stirring.
-
Reflux the mixture for 8 hours.
-
Add a solution of mesyl chloride (69 g, 0.602 mol) in THF.
Step 4: Synthesis of Dihydro-2H-pyran-3(4H)-one [1]
-
Dissolve the acetal from Step 3 (23.5 g, 0.161 mol) in dry CH₂Cl₂ (80 mL).
-
Add this solution to a solution of trifluoroacetic acid (40 mL) in dry dichloromethane (40 mL).
-
Stir the mixture overnight and then evaporate in vacuo.
Protocol 2: General Procedure for the Reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one
This is a general procedure based on standard ketone reductions.
-
Dissolve 4,4-dimethoxytetrahydro-2H-pyran-3-one (1.0 eq) in methanol (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, slowly quench by adding saturated aqueous ammonium chloride solution until gas evolution stops.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 3: Biocatalytic Synthesis of (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol[1]
Reaction Pathway
Caption: Biocatalytic reduction with in-situ cofactor recycling.
-
Prepare a solution of 4,4-dimethoxytetrahydro-2H-pyran-3-one (100 g/L) and glucose (130 g/L) in 0.5 M KH₂PO₄ buffer (pH 6.5).
-
To this solution, add stock solutions of NADP⁺ (to a final concentration of 0.12 g/L), GDH101 (to a final concentration of 0.3 g/L), and KRED101 (to a final concentration of 0.1 g/L).
-
Maintain the reaction temperature at 35 °C and monitor the progress.
-
Upon completion, proceed with product extraction and purification. This method has been shown to produce the desired (R)-alcohol in 96-98% yield.[1]
References
Technical Support Center: Purification of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the purification of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem: Low Yield of Purified Product
Possible Causes:
-
Incomplete Reaction: The synthesis of the crude product may not have gone to completion.
-
Product Loss During Workup: Significant amounts of the product may be lost during aqueous washes or extractions due to its polarity.
-
Co-elution with Impurities: The product may be difficult to separate from impurities with similar polarity during column chromatography.
-
Product Decomposition: The target molecule may be sensitive to the purification conditions (e.g., acidic or basic conditions, high temperatures).[1][2]
Solutions:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion.[3][4][5]
-
Optimize Workup: Minimize the volume and number of aqueous washes. Use a continuous extraction apparatus for better recovery of polar compounds.
-
Chromatography Optimization: Systematically screen for the optimal solvent system for column chromatography to achieve better separation.[3] Consider using a different stationary phase if co-elution persists.
-
Mild Purification Conditions: If decomposition is suspected, use neutral purification conditions and avoid excessive heat.
Problem: Presence of Multiple Spots on TLC After Purification
Possible Causes:
-
Co-elution of Impurities: The chosen solvent system for column chromatography may not be effective in separating all impurities.[3]
-
Product Degradation on TLC Plate: The silica gel on the TLC plate can be slightly acidic, potentially causing degradation of the product.[3]
-
Contamination: Glassware or solvents used during the purification process may be contaminated.[3]
Solutions:
-
Optimize Chromatography: Experiment with different solvent systems (e.g., varying polarity with gradients) to improve separation.[3]
-
Neutralize TLC Plate: Add a small amount of a volatile base like triethylamine to the developing solvent to neutralize the silica gel.[3]
-
Ensure Cleanliness: Thoroughly clean and dry all glassware and use high-purity solvents.[3]
Problem: NMR Spectrum Shows Unidentified Peaks
Possible Causes:
-
Residual Solvents: Solvents used in the reaction or purification may not have been completely removed.
-
Presence of Isomers or Byproducts: The synthesis may have produced isomeric byproducts or other unexpected compounds.[3]
-
Degradation Products: The compound may have degraded during purification or storage.[1]
Solutions:
-
Thorough Drying: Dry the final product under high vacuum for an extended period to remove residual solvents.[3] Gentle heating under vacuum can be applied if the compound is thermally stable.[3]
-
Advanced Analytical Techniques: Use techniques like 2D NMR (COSY, HSQC) and Mass Spectrometry (MS) to identify the structure of the unknown impurities.
-
Re-purification: If significant impurities are detected, a second purification step using a different chromatographic method may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common impurities in the synthesis of related dihydropyran derivatives can include unreacted starting materials, isomeric byproducts, and products from side reactions such as polymerization or ring-opening.[3]
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: Flash column chromatography using silica gel is a standard and effective method for the purification of polar organic molecules like this compound.[6] For volatile impurities, vacuum distillation could be a viable option.[7] High-Performance Liquid Chromatography (HPLC) can be used for final polishing to achieve high purity.[8]
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.[3] These include:
-
Thin Layer Chromatography (TLC): For a quick preliminary check of purity.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[3]
-
High-Performance Liquid Chromatography (HPLC): For separating and quantifying non-volatile impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed structural information and identify impurities.[3]
Q4: What are the recommended storage conditions for this compound to prevent decomposition?
A4: To minimize decomposition, it is advisable to store the compound in a cool, dry place, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1] Given the potential for acid-catalyzed hydrolysis in related compounds, storage in neutral, acid-free containers is also recommended.[2]
Data Presentation
Table 1: Representative Purity Analysis Data
| Analytical Method | Parameter | Specification | Result |
| HPLC | Purity (Area %) | ≥ 98.0% | 98.5% |
| Major Impurity (Area %) | ≤ 1.0% | 0.8% | |
| Total Impurities (Area %) | ≤ 2.0% | 1.5% | |
| GC-MS | Residual Solvents | Not Detected | Not Detected |
| ¹H NMR | Conforms to Structure | Yes | Conforms |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[3]
Protocol 2: Purity Assessment by GC-MS
-
Sample Preparation: Dissolve a small, accurately weighed amount of the purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.[3]
-
Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector and a suitable capillary column (e.g., DB-5ms).[3]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Analysis: Run a suitable temperature program to separate the components. The mass spectrometer will provide mass spectra of the eluting peaks, allowing for their identification.
-
Data Interpretation: Integrate the peaks in the chromatogram to determine the relative area percentages, which correspond to the purity of the sample.
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Enzymatic Reduction for Chiral Alcohol Synthesis
Welcome to the technical support center for the optimization of enzymatic reduction for chiral alcohol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear guidance on protocols and best practices.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using enzymatic reduction for chiral alcohol synthesis compared to traditional chemical methods?
Enzymatic reductions, primarily using ketoreductases (KREDs), offer several significant advantages over conventional chemical synthesis. These reactions are often highly enantioselective and regioselective, providing access to specific stereoisomers that can be challenging to produce otherwise.[1] They are conducted under mild conditions, at ambient temperature and atmospheric pressure, which minimizes issues like isomerization, racemization, and rearrangement that can occur with more extreme chemical methods.[1] Furthermore, biocatalysis is considered a greener and more sustainable approach, often avoiding the use of toxic metals or expensive and complex ligands.[2]
Q2: How do I select the appropriate ketoreductase (KRED) for my specific substrate?
The selection of an appropriate KRED is crucial for a successful synthesis. A preliminary screening of a diverse panel of commercially available KREDs is a common starting point.[3] Many suppliers offer kits with a variety of enzymes for this purpose. The choice of KRED will depend on the structure of the ketone substrate, as different enzymes exhibit varying substrate specificities.[4][5] For instance, some KREDs are specific for aryl alkyl ketones, while others are more effective for aliphatic ketones.[4][6] The desired stereochemistry of the alcohol product ((R)- or (S)-enantiomer) is another critical factor, as KREDs are available that selectively produce either enantiomer.[5]
Q3: What is cofactor regeneration and why is it important?
Ketoreductases require a hydride source, typically from nicotinamide adenine dinucleotide (NADH) or its phosphorylated form (NADPH), to reduce the ketone substrate.[7] These cofactors are expensive to use in stoichiometric amounts, making their regeneration essential for the economic viability of the process.[7] Cofactor regeneration involves recycling the oxidized form of the cofactor (NAD⁺ or NADP⁺) back to its reduced state (NADH or NADPH). This can be achieved using a "coupled-enzyme" system, where a second enzyme like glucose dehydrogenase (GDH) or formate dehydrogenase (FDH) is used with a sacrificial co-substrate (e.g., glucose or formate) to regenerate the NADH/NADPH.[4][7] Alternatively, a "coupled-substrate" approach can be employed where the KRED itself oxidizes a co-substrate, such as isopropanol, to regenerate the cofactor.[4]
Q4: Can I use whole cells instead of isolated enzymes for the reduction?
Yes, using whole microbial cells (e.g., baker's yeast, E. coli expressing a specific KRED) is a viable and often advantageous approach.[8][9] Whole-cell systems have the primary benefit of containing the necessary enzymes and cofactor regeneration machinery, eliminating the need to add external cofactors and regeneration enzymes.[9] This can simplify the experimental setup and reduce costs. Fungal species, in particular, can be robust and withstand higher concentrations of potentially toxic ketone substrates.[9] However, using isolated enzymes can offer higher purity and specific activity, and may be preferable when side reactions from other cellular enzymes are a concern.[8]
Troubleshooting Guide
Low or No Conversion
Problem: My enzymatic reduction is showing low or no conversion of the starting ketone to the desired alcohol.
| Possible Cause | Troubleshooting Steps |
| Enzyme Inactivity | - Verify the storage conditions and age of the enzyme. - Perform a small-scale activity assay with a known, reactive substrate to confirm enzyme viability. - Consider that the chosen enzyme may not be active towards your specific substrate. Screen a wider range of ketoreductases.[3] |
| Sub-optimal Reaction Conditions | - pH: Ensure the reaction buffer is at the optimal pH for the specific KRED. Most KREDs have an optimal pH range of 6.0-8.0. - Temperature: Verify that the reaction temperature is within the optimal range for the enzyme. While many KREDs work well at room temperature, some may require specific temperatures for optimal activity.[10] - Agitation: Ensure adequate mixing to overcome mass transfer limitations, especially with poorly soluble substrates. |
| Cofactor Limitation or Degradation | - Confirm that the cofactor (NADH or NADPH) was added at the correct concentration. - If using a cofactor regeneration system, ensure all components (e.g., GDH, glucose) are present and active. - Cofactors can be unstable, particularly at non-neutral pH. Prepare cofactor solutions fresh.[7] |
| Substrate or Product Inhibition | - High concentrations of the ketone substrate or the alcohol product can inhibit the enzyme.[11][12] - Try running the reaction at a lower substrate concentration or perform a fed-batch addition of the substrate. - If product inhibition is suspected, consider in-situ product removal techniques. |
| Poor Substrate Solubility | - Many ketone substrates have low solubility in aqueous media.[13] - Add a water-miscible organic co-solvent (e.g., DMSO, isopropanol) to improve solubility. However, be mindful that high concentrations of organic solvents can denature the enzyme.[14][15][16] - The choice of co-solvent can significantly impact enzyme activity and stability.[13] |
Low Enantioselectivity
Problem: The desired chiral alcohol is being produced, but with low enantiomeric excess (ee).
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Enzyme Choice | - The selected KRED may inherently have low enantioselectivity for your substrate. Screen a broader range of KREDs, including those known to produce the opposite enantiomer, to find one with higher selectivity.[3][5] |
| Reaction Conditions Affecting Selectivity | - Temperature: In some cases, lowering the reaction temperature can improve enantioselectivity. - pH: The pH of the reaction medium can sometimes influence the enantioselectivity of the enzyme.[17] Experiment with a range of pH values around the enzyme's optimum. - Co-solvent: The presence and nature of an organic co-solvent can alter the enzyme's conformation and affect its enantioselectivity.[15] |
| Presence of Contaminating Enzymes | - If using whole cells or a crude enzyme preparation, other endogenous reductases with different stereoselectivities may be present, leading to a mixture of enantiomers. - Consider using a purified enzyme preparation. |
| Racemization of Product | - The chiral alcohol product may be unstable under the reaction conditions and undergo racemization.[17] - Analyze the product's stability under the reaction conditions in the absence of the enzyme. If racemization is observed, consider modifying the pH or temperature. |
Data Presentation
Table 1: Comparison of Cofactor Regeneration Systems
| Regeneration System | Co-substrate | By-product | Advantages | Disadvantages |
| Glucose Dehydrogenase (GDH) | Glucose | Gluconic acid | High efficiency, readily available co-substrate.[1][4] | Requires a second enzyme, potential for by-product inhibition. |
| Formate Dehydrogenase (FDH) | Formate | CO₂ | Gaseous by-product is easily removed.[4][18] | Requires a second enzyme, potential for pH changes due to CO₂ formation. |
| Isopropanol (Coupled-Substrate) | Isopropanol | Acetone | Single enzyme system, simple setup.[4] | Acetone by-product can inhibit the enzyme, not all KREDs can utilize isopropanol.[9] |
Table 2: Influence of Reaction Parameters on a Model Ketoreductase Reaction
| Parameter | Condition A | Condition B | Effect on Conversion | Effect on Enantiomeric Excess (ee) |
| Temperature | 25°C | 35°C | Increased conversion at 35°C. | Slightly lower ee at 35°C. |
| pH | 6.5 | 7.5 | Higher conversion at pH 7.5. | Optimal ee at pH 6.5. |
| Co-solvent (DMSO) | 5% (v/v) | 20% (v/v) | Increased conversion at 20% due to better substrate solubility. | May decrease ee at higher concentrations. |
| Substrate Conc. | 10 mM | 50 mM | Lower percentage conversion at 50 mM due to substrate inhibition. | No significant change. |
Experimental Protocols
Protocol 1: General Procedure for Screening Ketoreductases
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the ketone substrate in a suitable organic solvent (e.g., DMSO, isopropanol).
-
Prepare a stock solution of the cofactor (NADH or NADPH) in buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
If using a cofactor regeneration system, prepare stock solutions of the regeneration enzyme (e.g., GDH) and its co-substrate (e.g., glucose).
-
-
Reaction Setup (in 96-well plate format):
-
To each well, add the reaction buffer.
-
Add the cofactor solution.
-
If applicable, add the cofactor regeneration enzyme and co-substrate.
-
Add the KRED to be screened (from a lyophilized powder or a solution).
-
Initiate the reaction by adding the ketone substrate stock solution.
-
The final reaction volume is typically 100-200 µL.
-
-
Incubation and Monitoring:
-
Seal the plate and incubate at the desired temperature with shaking.
-
Monitor the reaction progress over time (e.g., 4, 8, 24 hours) by taking aliquots.
-
-
Work-up and Analysis:
-
Quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and vortexing.
-
Centrifuge to separate the phases.
-
Analyze the organic phase by chiral GC or HPLC to determine the conversion and enantiomeric excess.
-
Protocol 2: Preparative Scale Enzymatic Reduction with Cofactor Regeneration
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, dissolve the ketone substrate in a minimal amount of a water-miscible co-solvent if necessary.
-
Add the reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0) to the desired final volume.
-
Add the cofactor (catalytic amount, e.g., 0.1-1 mol%).
-
Add the cofactor regeneration co-substrate (e.g., glucose, in slight excess relative to the ketone substrate).
-
Add the ketoreductase and the cofactor regeneration enzyme (e.g., GDH).
-
-
Reaction Execution:
-
Stir the reaction mixture at the optimal temperature.
-
Monitor the reaction progress by periodically taking samples and analyzing them by GC or HPLC.
-
-
Product Isolation:
-
Once the reaction is complete, perform an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the chiral alcohol by column chromatography if necessary.
-
Visualizations
Caption: A generalized experimental workflow for enzymatic reduction of a ketone to a chiral alcohol.
Caption: A decision tree for troubleshooting low yield or enantioselectivity in enzymatic reductions.
Caption: The coupled-enzyme system for cofactor (NADPH/NADH) regeneration.
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09004A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 5. Enzyme-catalyzed regio- and enantioselective ketone reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. rjptonline.org [rjptonline.org]
- 10. jps.usm.my [jps.usm.my]
- 11. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 12. Product inhibition - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Improving enzymes by using them in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Redox Biocatalysis: Quantitative Comparisons of Nicotinamide Cofactor Regeneration Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common synthetic strategies for preparing this compound are:
-
Reduction of a precursor ketone: This involves the reduction of 4,4-Dimethoxytetrahydro-2H-pyran-3-one to the desired alcohol. The choice of reducing agent is crucial for controlling the stereochemistry of the resulting hydroxyl group.
-
Dihydroxylation of a dihydropyran: This route involves the dihydroxylation of a corresponding 4,4-dimethoxy-3,4-dihydro-2H-pyran derivative to introduce the vicinal diol functionality.
Q2: What are the most common types of impurities encountered in the synthesis of this compound?
A2: Common impurities can be categorized as follows:
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Starting Materials: Unreacted starting materials, such as the precursor ketone or dihydropyran.
-
Byproducts: These include diastereomers of the final product, products from side reactions like ring-opening or over-oxidation, and borate esters if sodium borohydride is used for reduction.[1]
-
Degradation Products: The target molecule may degrade under harsh acidic or basic conditions, or at elevated temperatures, leading to rearranged or ring-opened structures.
-
Solvent and Reagent Residues: Residual solvents from the reaction or purification steps, as well as leftover reagents or catalysts.
Q3: How can I detect and characterize impurities in my sample?
A3: A combination of analytical techniques is recommended for a thorough purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents and low-molecular-weight byproducts.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, enabling the identification and quantification of both known and unknown impurities. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be particularly useful for elucidating the structure of unexpected byproducts.[2]
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the target compound from non-volatile impurities and diastereomers.[2]
-
Thin-Layer Chromatography (TLC): A quick method for monitoring reaction progress and obtaining a preliminary assessment of purity.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: I am observing a low yield in my synthesis. What are the potential causes and how can I improve it?
Answer: Low yields can arise from several factors. A systematic approach to troubleshooting is recommended:
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Conditions | Systematically vary the reaction temperature, reaction time, and catalyst/reagent concentration. Monitor the reaction progress using TLC or GC to determine the optimal conditions.[3] |
| Catalyst Deactivation | If using a catalyst (e.g., in hydrogenation or dihydroxylation), ensure it is fresh and active. Impurities in the starting materials or solvent can poison the catalyst.[3] |
| Poor Quality of Starting Materials | Ensure the purity of your starting materials and solvents. Impurities can lead to side reactions and lower yields. |
| Inefficient Stirring | In heterogeneous reactions, vigorous stirring is crucial to ensure proper mixing of reactants and catalysts.[3] |
| Side Reactions | The formation of byproducts consumes starting material and reduces the yield of the desired product. Consider adjusting reaction conditions to disfavor known side reactions (see below). |
Issue 2: Formation of Diastereomeric Impurities in the Reduction Route
Question: My final product is a mixture of diastereomers. How can I improve the stereoselectivity of the reduction of 4,4-Dimethoxytetrahydro-2H-pyran-3-one?
Answer: The formation of diastereomers is a common challenge in the reduction of substituted cyclic ketones.
| Potential Cause | Suggested Solution |
| Choice of Reducing Agent | The stereochemical outcome is highly dependent on the reducing agent. For the reduction of substituted tetrahydropyranones, L-Selectride is known to favor the formation of the syn-alcohol, while NaBH4 may lead to the anti-alcohol. Experiment with different reducing agents to achieve the desired diastereoselectivity. |
| Reaction Temperature | Lowering the reaction temperature can often improve diastereoselectivity. |
| Solvent Effects | The choice of solvent can influence the transition state of the reduction and therefore the stereochemical outcome. |
Issue 3: Byproduct Formation in the Dihydroxylation Route
Question: I am observing significant byproduct formation during the dihydroxylation of the dihydropyran precursor. What are these byproducts and how can I minimize them?
Answer: Dihydroxylation reactions can lead to several byproducts depending on the reagents used.
| Potential Cause | Suggested Solution |
| Over-oxidation (with KMnO₄) | Using potassium permanganate can lead to the cleavage of the pyran ring, forming a dicarboxylic acid. To avoid this, use milder conditions (low temperature, controlled pH) or switch to a more selective reagent like osmium tetroxide.[4] |
| Formation of the Undesired Enantiomer (Sharpless Dihydroxylation) | In Sharpless asymmetric dihydroxylation, the concentration of the alkene can affect the enantiomeric excess. If the olefin concentration is too high, a non-enantioselective "second cycle" can occur.[5] Ensure that the reaction is run under the recommended dilute conditions. |
| Incomplete Epoxidation (in anti-dihydroxylation) | If performing anti-dihydroxylation via epoxidation, ensure the epoxidation step goes to completion before proceeding with the ring-opening. Monitor the reaction by TLC or GC. |
| Side Reactions during Acid-Catalyzed Ring Opening | The acidic conditions used to open the epoxide ring can sometimes lead to rearrangement or other side reactions. Use a mild acid and carefully control the reaction time and temperature. |
Byproduct Summary
| Byproduct | Identification Method | Formation Route | Mitigation Strategy |
| Diastereomers (syn/anti) | NMR, HPLC | Reduction of Ketone | Optimize reducing agent and reaction temperature. |
| Ring-opened dicarboxylic acid | GC-MS, NMR | Dihydroxylation (KMnO₄) | Use milder oxidizing agents (e.g., OsO₄).[4] |
| Undesired Enantiomer | Chiral HPLC | Sharpless Dihydroxylation | Maintain low olefin concentration.[5] |
| Unreacted Starting Material | GC-MS, NMR, TLC | Both routes | Increase reaction time, temperature, or reagent stoichiometry. |
| Borate Esters | NMR | Reduction (NaBH₄) | Ensure proper aqueous workup to hydrolyze borate esters. |
Experimental Protocols
General Protocol for Purity Assessment by GC-MS
-
Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the crude or purified product in a volatile solvent such as ethyl acetate or dichloromethane.[2]
-
Instrumentation: Utilize a gas chromatograph equipped with a mass spectrometer (MS) detector. A standard non-polar capillary column (e.g., DB-5ms) is generally suitable.[2]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C for 2 minutes, ramp up to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.[2]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.[2]
-
-
Data Analysis: Identify the main product peak and any impurity peaks by comparing their retention times and mass spectra with known standards or spectral libraries.
General Protocol for Structure Elucidation of Byproducts by NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard proton NMR spectrum to identify the number and types of protons present.
-
¹³C NMR: Acquire a carbon NMR spectrum to determine the number of unique carbon atoms.
-
2D NMR (COSY): A COSY (Correlation Spectroscopy) experiment will show correlations between protons that are coupled to each other, helping to establish connectivity within spin systems.
-
2D NMR (HSQC): An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons with their directly attached carbons.
-
2D NMR (HMBC): An HMBC (Heteronuclear Multiple Bond Correlation) experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and identifying connectivity between different functional groups.
-
Data Analysis: By combining the information from all these NMR experiments, the chemical structure of the byproduct can often be unambiguously determined.[2]
Visualizations
Synthetic Pathways to this compound
Caption: Two primary synthetic routes to this compound.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
References
stability issues of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is its susceptibility to degradation under acidic conditions. The molecule contains an acetal functional group, which is known to be labile in the presence of acid.[1][2] This can lead to the cleavage of the methoxy groups and potential ring-opening of the tetrahydropyran structure.
Q2: What is the expected degradation pathway of this compound in an acidic environment?
A2: Under acidic conditions, this compound is expected to undergo acid-catalyzed hydrolysis of the acetal. This process is initiated by protonation of one of the methoxy group's oxygen atoms, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion intermediate. Subsequent nucleophilic attack by water leads to the formation of a hemiacetal, which can then undergo further hydrolysis to yield a ketone and another molecule of methanol. The primary degradation product is expected to be 3-hydroxy-tetrahydro-4H-pyran-4-one.
Q3: How can I monitor the degradation of this compound during my experiments?
A3: The degradation can be effectively monitored using High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products.[1][3] For structural elucidation of the degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.
Q4: What are the ideal storage conditions to ensure the stability of this compound?
A4: To ensure long-term stability, this compound should be stored in a cool, dry place, protected from light. It is crucial to avoid contact with acidic substances or storage in environments with acidic vapors. Storing under an inert atmosphere (e.g., argon or nitrogen) can also help prevent potential oxidative degradation.
Troubleshooting Guides
Problem: Rapid disappearance of the starting material in an acidic reaction medium.
-
Possible Cause: Acid-catalyzed hydrolysis of the acetal functional group.
-
Recommended Solution:
-
If the acetal is intended to be stable, consider using a less acidic catalyst or a non-aqueous solvent system if the reaction chemistry allows.
-
If the goal is deprotection, the reaction may be proceeding as expected. Monitor the formation of the desired product.
-
For kinetic studies, ensure the acid concentration and temperature are precisely controlled to achieve a measurable degradation rate.
-
Problem: Appearance of unexpected peaks in the HPLC chromatogram.
-
Possible Cause: Formation of degradation products or byproducts.
-
Recommended Solution:
-
Characterize the unexpected peaks using LC-MS to identify their mass and potential structure. This will help in confirming the degradation pathway.
-
If the byproducts are undesirable, re-evaluate the reaction conditions (e.g., temperature, acid concentration, reaction time) to minimize their formation.
-
Ensure the purity of the starting material, as impurities could also lead to additional peaks.
-
Problem: Inconsistent results between experimental batches.
-
Possible Cause: Variability in experimental conditions such as pH, temperature, or the presence of trace acidic impurities.
-
Recommended Solution:
-
Strictly control the pH of the reaction mixture using a calibrated pH meter and appropriate buffer systems.
-
Maintain a constant temperature using a thermostatically controlled reaction vessel.
-
Use high-purity solvents and reagents to avoid the introduction of catalytic impurities.
-
Quantitative Data on Acidic Stability
The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate its stability under various acidic conditions.
| Condition ID | Acidic Medium | Temperature (°C) | Time (hours) | % Degradation (Hypothetical) | Major Degradation Product |
| A-1 | 0.1 M HCl | 25 | 24 | 15 | 3-hydroxy-tetrahydro-4H-pyran-4-one |
| A-2 | 0.1 M HCl | 50 | 24 | 45 | 3-hydroxy-tetrahydro-4H-pyran-4-one |
| A-3 | 0.01 M HCl | 25 | 24 | 5 | 3-hydroxy-tetrahydro-4H-pyran-4-one |
| B-1 | pH 4.0 Buffer | 25 | 72 | 8 | 3-hydroxy-tetrahydro-4H-pyran-4-one |
| B-2 | pH 4.0 Buffer | 50 | 72 | 25 | 3-hydroxy-tetrahydro-4H-pyran-4-one |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol for Forced Degradation Study of this compound under Acidic Conditions
1. Objective: To evaluate the stability of this compound under acidic conditions and to identify its major degradation products.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 0.01 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 0.01 M solutions (for neutralization)
-
HPLC grade acetonitrile and water
-
pH 4.0 buffer solution
-
Volumetric flasks, pipettes, and vials
3. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
-
Thermostatically controlled water bath or oven
-
LC-MS system (for peak identification)
4. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Stress:
-
For each condition, mix 1 mL of the stock solution with 9 mL of the acidic medium (0.1 M HCl, 0.01 M HCl, or pH 4.0 buffer) in a sealed vial.
-
Incubate the vials at the specified temperatures (25°C and 50°C).
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of the corresponding NaOH solution to stop the degradation reaction.
-
HPLC Analysis:
-
Dilute the neutralized samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Inject the samples into the HPLC system.
-
HPLC Conditions (Example):
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial peak area.
-
Analyze the chromatograms for the appearance of new peaks, which represent degradation products.
-
If an LC-MS system is available, analyze the samples to determine the mass-to-charge ratio of the degradation products for structural elucidation.
-
Visualizations
Caption: Acid-catalyzed degradation of this compound.
Caption: Workflow for the forced degradation study.
Caption: Troubleshooting decision tree for unexpected high degradation.
References
Technical Support Center: Purification of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, particularly after its synthesis.
dot
Caption: A logical workflow for troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound synthesized via enzymatic reduction?
A1: The most common impurities are likely to be:
-
Unreacted Starting Material: 4,4-Dimethoxytetrahydro-2H-pyran-3-one.
-
Cofactor and Byproducts: Residuals from the cofactor regeneration system, such as glucose and its degradation products, if used in the synthesis.
-
Solvent Residues: Solvents used during the reaction and workup.
Q2: My compound is quite polar. What is a good starting point for a solvent system for column chromatography on silica gel?
A2: For polar compounds like this compound, a good starting point for a solvent system on silica gel would be a mixture of a non-polar and a polar solvent. We recommend starting with a gradient of ethyl acetate in hexanes or dichloromethane. Based on thin-layer chromatography (TLC) analysis, the polarity can be adjusted to achieve good separation.
Q3: I am observing significant streaking of my compound on the TLC plate. What could be the cause and how can I fix it?
A3: Streaking on a silica gel TLC plate for a polar compound can be due to the slightly acidic nature of the silica. To mitigate this, you can add a small amount (0.1-1%) of a modifier to your eluent. For a neutral to slightly basic compound, adding triethylamine can help. If the compound is acidic, a small amount of acetic acid may improve the spot shape.
Q4: My product seems to be degrading on the silica gel column. What are my alternatives?
A4: If your compound is unstable on silica gel, you can try the following:
-
Deactivated Silica Gel: You can deactivate the silica gel by preparing a slurry with the eluent containing a small percentage of triethylamine.
-
Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina (neutral or basic) or Florisil.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography using a C18 column with a water/methanol or water/acetonitrile gradient can be an effective alternative.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of this compound using standard silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass chromatography column
-
Fraction collector or test tubes
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexanes) to elute the product.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient |
| Initial Eluent | 10-20% Ethyl Acetate in Hexanes |
| Final Eluent | 30-60% Ethyl Acetate in Hexanes |
| TLC Visualization | Potassium permanganate stain or p-anisaldehyde stain |
Data Presentation
Table 1: Troubleshooting Common Issues in Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Product does not elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
| Poor separation of product and impurities | Inappropriate solvent system. | Optimize the solvent system using TLC with various solvent mixtures. |
| Compound streaks on the column | Interaction with acidic silica. | Add 0.1-1% triethylamine to the eluent. |
| Product co-elutes with a polar impurity | Impurity has similar polarity. | Try a different solvent system (e.g., dichloromethane/methanol) or a different stationary phase (e.g., alumina). |
scale-up challenges for the production of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol
Welcome to the technical support center for the synthesis and scale-up of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the laboratory-scale synthesis of this compound?
A common and practical approach commences from the readily available α-ketoglutaric acid.[1][2][3] The synthesis is a multi-step process that can be adapted for the production of the target molecule. The key stages involve the formation of a diol, cyclization to form the tetrahydropyran ring, and subsequent functional group manipulations.[1][2][3]
Q2: What are the primary challenges when scaling up the production of this compound?
Scaling up the synthesis of this molecule presents several key challenges:
-
Exothermic Reactions: The reduction steps, particularly with powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄), are often highly exothermic and require careful temperature control to prevent runaway reactions and byproduct formation.[4]
-
Purification of a Polar Product: The final product is a polar diol, which can be challenging to purify on a large scale.[5] Techniques like vacuum distillation, crystallization, or specialized chromatography may be necessary.[5][6]
-
Handling of Hazardous Reagents: The use of reagents like LiAlH₄ requires stringent safety protocols and specialized equipment, especially at an industrial scale.[6]
-
Byproduct Formation: Side reactions can lead to impurities that are difficult to separate from the polar product.[6][7]
Q3: How can I purify the final product, this compound, effectively on a large scale?
Purification of polar diols can be complex.[5] For large-scale operations, the following methods are recommended:
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective method for removing non-volatile impurities.[6]
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is a cost-effective and scalable technique for achieving high purity.[5]
-
Column Chromatography: For high-purity requirements, column chromatography may be necessary. Due to the high polarity of the product, standard silica gel chromatography might be challenging.[5] In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) or using a more polar stationary phase could be effective.[8]
Q4: What are the key safety precautions to consider during the synthesis?
Safety is paramount, especially when handling hazardous reagents. Key precautions include:
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It must be handled under an inert atmosphere (e.g., nitrogen or argon) in an anhydrous solvent.[6] Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, is essential.
-
Exothermic Reactions: Ensure that the reaction vessel is equipped with adequate cooling and temperature monitoring systems to control exothermic events.
-
Solvent Handling: Use appropriate ventilation, such as a fume hood, to handle organic solvents.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Logical Troubleshooting Flow
Caption: A general workflow for troubleshooting common issues during synthesis.
Specific Troubleshooting Scenarios
| Problem | Possible Cause | Recommended Solution |
| Low yield in the LiAlH₄ reduction step | 1. Insufficient LiAlH₄: The reagent may have degraded due to improper storage or handling. 2. Reaction time too short: The reduction may be slow and require more time to go to completion. 3. Low reaction temperature: While the initial addition is done at a low temperature for safety, the reaction may need to be warmed to proceed. | 1. Use fresh, properly stored LiAlH₄ and ensure a molar excess. 2. Monitor the reaction progress by TLC or GC-MS and extend the reaction time if necessary. 3. After the initial exothermic reaction subsides, consider allowing the reaction to warm to room temperature or gently refluxing to ensure completion. |
| Formation of a polar, water-soluble byproduct during mesylation/cyclization | 1. Incomplete cyclization: The intermediate mesylate may not have fully cyclized. 2. Intermolecular side reactions: The diol may react with another molecule of the mesylate instead of cyclizing. 3. Hydrolysis of the mesylate: The presence of water can hydrolyze the mesylate back to the alcohol. | 1. Ensure adequate reaction time and consider a moderate increase in temperature. 2. Use high-dilution conditions to favor intramolecular cyclization. 3. Ensure all reagents and solvents are anhydrous. |
| Low purity of the final product after reduction of the ketone | 1. Over-reduction: If a strong reducing agent is used, the acetal could potentially be reduced. 2. Incomplete reaction: The reduction of the ketone may not have gone to completion. 3. Formation of diastereomers: The reduction of the ketone can lead to the formation of diastereomers which may be difficult to separate. | 1. Use a milder reducing agent such as sodium borohydride (NaBH₄) which is less likely to affect the acetal group. 2. Monitor the reaction by TLC or GC-MS to ensure the starting material is fully consumed. 3. Optimize the reaction conditions (temperature, solvent) to favor the formation of one diastereomer. Consider using a stereoselective reducing agent if a specific stereoisomer is desired. |
| Difficulty in purifying the final diol product | 1. High polarity: The product is highly polar and may not move well on a standard silica gel column. 2. Co-eluting impurities: Byproducts with similar polarity to the desired product can make separation difficult. | 1. Use a more polar eluent system or consider alternative chromatography techniques like HILIC.[8] 2. Attempt to remove impurities at an earlier stage of the synthesis. If the impurities are acidic or basic, an acid-base wash during the workup may be effective. Consider recrystallization if the product is a solid.[5] |
Experimental Protocols
A plausible synthetic route for this compound, adapted from the synthesis of related compounds, is outlined below.[1][2][3]
Overall Synthesis Workflow
Caption: A potential synthetic pathway to this compound.
Step 1: Synthesis of Dimethyl 2,2-dimethoxypentanedioate
-
Procedure: Dissolve α-ketoglutaric acid and trimethyl orthoformate in methanol. Add a catalytic amount of sulfuric acid and reflux the mixture. After the reaction is complete, neutralize the acid and extract the product.[3]
-
Scale-up Considerations: The esterification is typically a robust reaction. Ensure adequate stirring and temperature control. On a large scale, the workup will involve handling large volumes of solvents.
Step 2: Synthesis of 2,2-Dimethoxypentane-1,5-diol
-
Procedure: Reduce the diester from Step 1 using LiAlH₄ in an anhydrous solvent like THF. The reaction is carefully quenched, and the diol is extracted.[3]
-
Scale-up Considerations: This is a highly exothermic reaction. The LiAlH₄ should be added portion-wise at a low temperature (e.g., 0 °C). Ensure the reactor has sufficient cooling capacity. The quenching step also needs to be performed slowly and carefully to manage gas evolution and heat generation.
Step 3: Synthesis of 3,3-Dimethoxytetrahydro-2H-pyran
-
Procedure: The diol from Step 2 is reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine to form the dimesylate in situ, which then undergoes intramolecular cyclization.[6]
-
Scale-up Considerations: The mesylation can be exothermic and releases HCl, which is neutralized by the base. Ensure efficient stirring and temperature control. The use of a high-dilution technique can favor the desired intramolecular cyclization over intermolecular polymerization.
Step 4: Synthesis of Dihydro-2H-pyran-3(4H)-one
-
Procedure: The acetal from Step 3 is hydrolyzed using an acid catalyst (e.g., trifluoroacetic acid) in a suitable solvent.[1]
-
Scale-up Considerations: The hydrolysis is generally straightforward. However, the product may be sensitive to strong acids, which could lead to degradation. Use of a milder acid or careful control of reaction time and temperature is recommended.
Step 5: Synthesis of 4,4-Dimethoxytetrahydro-2H-pyran-3-one
-
Procedure: The ketone at the 4-position needs to be protected, for instance, by ketalization with methanol under acidic conditions, to yield the desired 4,4-dimethoxy derivative.
-
Scale-up Considerations: Ketalization is an equilibrium reaction. On a large scale, efficient removal of water (e.g., using a Dean-Stark apparatus) is crucial to drive the reaction to completion.
Step 6: Synthesis of this compound
-
Procedure: The ketone at the 3-position is reduced to the desired alcohol. A selective reducing agent like sodium borohydride (NaBH₄) in a protic solvent (e.g., methanol or ethanol) is a suitable choice to avoid affecting the acetal at the 4-position.
-
Scale-up Considerations: The reduction with NaBH₄ is less exothermic than with LiAlH₄ but still requires temperature control, especially during the initial addition of the reducing agent. The workup will involve quenching the excess reagent and extracting the product. The final purification of the polar diol will likely require vacuum distillation or recrystallization.[5]
Quantitative Data Summary
| Step | Reactant | Reagent(s) | Product | Typical Yield | Reference |
| 1 | α-Ketoglutaric acid | Trimethyl orthoformate, MeOH, H₂SO₄ | Dimethyl 2,2-dimethoxypentanedioate | ~90% | [1] |
| 2 | Dimethyl 2,2-dimethoxypentanedioate | LiAlH₄, THF | 2,2-Dimethoxypentane-1,5-diol | ~74% | [1] |
| 3 | 2,2-Dimethoxypentane-1,5-diol | n-BuLi, MsCl, THF | 3,3-Dimethoxytetrahydro-2H-pyran | ~47% | [1] |
| 4 | 3,3-Dimethoxytetrahydro-2H-pyran | TFA, CH₂Cl₂ | Dihydro-2H-pyran-3(4H)-one | ~99% | [1] |
Note: Yields for steps 5 and 6 are not available in the searched literature and would need to be determined experimentally.
References
Technical Support Center: Managing Reaction Kinetics in Pyran Ring Formation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in managing the reaction kinetics of pyran ring formation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters influencing the kinetics of pyran ring formation?
A1: The kinetics of pyran ring formation are most critically influenced by the choice of catalyst, solvent, reaction temperature, and the stoichiometry of the reactants. For instance, Lewis acids like Scandium triflate (Sc(OTf)₃) or organocatalysts can significantly affect the reaction rate and yield.[1] Temperature is also a crucial factor, as higher temperatures can accelerate the reaction but may also promote the formation of side products, while lower temperatures can drastically slow down the reaction rate.[1][2] The solvent can impact the solubility of reactants, the activity of the catalyst, and the stability of reaction intermediates.[1]
Q2: How can I monitor the progress of my pyran ring formation reaction?
A2: Thin-layer chromatography (TLC) is a commonly used technique to monitor the progress of the reaction by observing the consumption of starting materials and the formation of the product.[3][4] For certain reactions, in situ monitoring techniques such as fluorescence spectroscopy can be employed. For example, a change in the fluorescence spectra of a pyranine-substituted phthalonitrile derivative was used to monitor its synthesis.[5][6]
Q3: My pyran ring is unstable and appears to be opening. What could be the cause?
A3: While pyran rings are generally stable, they can undergo ring-opening under specific conditions. The presence of strong bases can lead to deprotonation and subsequent ring opening.[7] Additionally, certain substituents on the pyran ring, such as highly reactive functional groups like azides or nitro groups, can lead to rearrangements and ring-opening/recyclization cascades, particularly at elevated temperatures or in the presence of specific catalysts.[7]
Q4: I am observing the formation of isomeric pyrans. How can I improve the regioselectivity?
A4: The formation of isomeric pyrazoles can occur with unsymmetrical starting materials. To improve regioselectivity, several factors can be adjusted. The choice of solvent can have a significant impact on the ratio of isomers formed.[7] Additionally, the reaction conditions, such as temperature and the choice of catalyst, can influence the selectivity of the cyclocondensation reaction.[8] It is advisable to screen different solvents and catalysts to optimize the formation of the desired regioisomer.[7][8]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Pyran Product
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Conditions | Verify the optimal temperature, solvent, and catalyst for your specific substrates. Some reactions require heating, while others proceed at room temperature.[8][9] The order of reagent addition can also be critical. |
| Poor Quality of Starting Materials | Ensure the purity of your starting materials. Impurities can lead to side reactions and lower yields.[7] Water content in reagents like acetic anhydride can also interfere with the reaction.[8] |
| Catalyst Inactivity | For catalytic reactions, ensure the catalyst is active. Some catalysts are sensitive to air and moisture.[10] Consider using a fresh batch of catalyst or a different type of catalyst. The concentration of the catalyst is also important and may need optimization.[9] |
| Formation of Stable Intermediates | In some cases, stable intermediates may form and not readily cyclize to the final pyran product. Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to promote the final cyclization step.[7] |
| Side Reactions | The formation of byproducts can consume starting materials and reduce the yield of the desired product.[8] See the section below on common side reactions for more details. |
Issue 2: Formation of Unexpected Byproducts
| Observed Byproduct | Plausible Cause & Mechanism | Suggested Solution |
| Polymeric Material | Intermolecular reactions competing with the desired intramolecular cyclization, especially at high concentrations.[10] | Employ high-dilution conditions to favor the intramolecular reaction.[10] This is particularly important in ring-closing metathesis reactions. |
| Chromones instead of Coumarins (in Pechmann reaction) | The reaction mechanism is highly dependent on the catalyst and reaction conditions. The Simonis chromone cyclization may be favored under certain acidic conditions.[8] | Carefully select the acid catalyst. Milder catalysts like Amberlyst-15 can improve selectivity for coumarin formation.[8] Performing the reaction under solvent-free conditions can also minimize byproduct formation.[8] |
| Ring-Opened or Rearranged Products | The presence of highly reactive functional groups (e.g., azides, nitro groups) on the pyran ring can lead to complex rearrangements.[7] | Modify the synthetic route to introduce sensitive functional groups at a later stage, if possible. Carefully control the reaction temperature to avoid thermally induced rearrangements. |
Quantitative Data
Table 1: Optimization of Reaction Conditions for the Synthesis of Diethyl-4-(4-Chlorophenyl)-2,6-dimethyl-4H-pyran-3,5-dicarboxylate [9]
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | L-proline (10) | PEG-400 | RT | 180 | Trace |
| 2 | L-proline (10) | PEG-400 | 80 | 180 | 30 |
| 3 | L-proline (20) | PEG-400 | 80 | 180 | 32 |
| 4 | L-proline (40) | PEG-400 | 80 | 180 | 35 |
| 5 | Nd₂O₃ | Water | 80 | 180 | Appreciable |
| 8 | Nd₂O₃ | H₂O/C₂H₅OH (1:1) | 80 | 180 | Better Yield |
Table 2: Palladium-Catalyzed Synthesis of Fused Pyran Rings [11]
| Entry | Substrate | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | o-allylated phenol | Cs₂CO₃ | DMF | 80-85 | 75 |
| 2 | o-allylated phenol | K₂CO₃ | DMF | 80-85 | 70 |
| 3 | o-allylated phenol | Na₂CO₃ | DMF | 80-85 | 65 |
| 4 | o-allylated phenol | Cs₂CO₃ | DMAc | 80-85 | 72 |
| 5 | o-allylated phenol | Cs₂CO₃ | NMP | 80-85 | 68 |
Experimental Protocols
Protocol 1: Hetero-Diels-Alder Reaction for Dihydropyranone Synthesis[3]
-
Catalyst Preparation : Prepare a solution of the chosen catalyst in a suitable solvent (e.g., dichloromethane).
-
Reaction Setup : Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).
-
Addition of Reactants : Add 3,4-dihydro-2H-pyran-2-carboxaldehyde (1.0 eq) to the catalyst solution. Slowly add Danishefsky's diene (1.2 eq) to the reaction mixture.
-
Reaction Monitoring : Stir the reaction at the same temperature and monitor its progress by TLC.
-
Quenching : Upon completion (typically within 2 hours), quench the reaction by adding a few drops of trifluoroacetic acid.
-
Workup : Warm the mixture to room temperature and stir for 30 minutes to hydrolyze the silyl enol ether. Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Protocol 2: One-Pot Synthesis of 4H-Pyran Derivatives[4]
-
Reactant Mixture : In a round-bottom flask, take a mixture of an aromatic aldehyde (1 mmol) and malononitrile (1 mmol).
-
Catalyst Addition : Add a catalytic amount of 20% KOH loaded over CaO (10 mmol) with slow stirring.
-
Reaction Conditions : Heat the mixture at 60°C.
-
Intermediate Formation : Monitor the formation of the benzylidene malononitrile intermediate by TLC.
-
Second Step : To the intermediate, add ethyl acetoacetate (1 mmol) and continue heating at 60°C with mild stirring.
-
Reaction Monitoring : Monitor the progress of the reaction by TLC.
-
Workup : After completion, add ethanol to the reaction mixture to dissolve the solid product and filter.
-
Purification : Wash the residue thoroughly with warm ethanol. The product can be further purified by recrystallization.
Visualizations
Caption: A logical workflow for troubleshooting low yield in pyran synthesis.
Caption: Generalized pathway for a multicomponent synthesis of 4H-pyrans.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In situ monitoring of the synthesis of a pyranine-substituted phthalonitrile derivative via the steady-state fluorescence technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mjbas.com [mjbas.com]
- 10. benchchem.com [benchchem.com]
- 11. espublisher.com [espublisher.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. encyclopedia.pub [encyclopedia.pub]
Validation & Comparative
A Comparative Guide to Catalysts for the Synthesis of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol, a valuable building block in the development of pharmaceuticals, is critically dependent on the choice of catalyst for the reduction of its precursor, 4,4-dimethoxytetrahydro-2H-pyran-3-one. This guide provides an objective comparison of biocatalytic and traditional chemical reduction methods, supported by experimental data to inform catalyst selection based on desired yield, stereoselectivity, and process scalability.
Performance Comparison of Catalytic Systems
The primary route to this compound involves the reduction of the corresponding ketone. The choice of catalyst for this transformation significantly impacts the stereochemical outcome and overall efficiency of the synthesis. Below is a comparison of a highly selective biocatalyst and a common chemical reducing agent.
| Catalyst System | Substrate | Product | Yield (%) | Stereoselectivity (ee %) | Key Reaction Conditions |
| Biocatalytic: Ketoreductase (KRED101) with Glucose Dehydrogenase (GDH101) for cofactor regeneration | 4,4-dimethoxytetrahydro-2H-pyran-3-one | (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol | 96-98%[1][2] | >99% (for the R-enantiomer)[1][2] | Aqueous buffer (pH 6.5), 35°C, with glucose as the ultimate reductant.[1] |
| Chemical: Sodium Borohydride (NaBH₄) | 4,4-dimethoxytetrahydro-2H-pyran-3-one | This compound | High (typically >90%) | Racemic (0% ee) | Methanol or ethanol as solvent, typically at 0°C to room temperature. |
Experimental Protocols
Biocatalytic Asymmetric Reduction
This protocol is adapted from a reported preparative scale synthesis of (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol.[1][2]
Materials:
-
4,4-dimethoxytetrahydro-2H-pyran-3-one
-
Ketoreductase KRED101
-
Glucose Dehydrogenase GDH101
-
NADP⁺ (nicotinamide adenine dinucleotide phosphate)
-
D-Glucose
-
Potassium phosphate buffer (0.5 M, pH 6.5)
Procedure:
-
In a temperature-controlled reaction vessel, dissolve 4,4-dimethoxytetrahydro-2H-pyran-3-one (100 g/L) and D-glucose (130 g/L) in 0.5 M potassium phosphate buffer (pH 6.5).
-
To this solution, add NADP⁺ to a final concentration of 0.12 g/L.
-
Add Glucose Dehydrogenase (GDH101) to a final concentration of 0.3 g/L.
-
Initiate the reaction by adding Ketoreductase (KRED101) to a final concentration of 0.1 g/L.
-
Maintain the reaction temperature at 35°C with constant agitation.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) until the starting material is consumed.
-
Upon completion, the product can be extracted from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).
-
The organic extracts are then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.
Chemical Reduction using Sodium Borohydride
This is a general procedure for the reduction of ketones to alcohols.
Materials:
-
4,4-dimethoxytetrahydro-2H-pyran-3-one
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4,4-dimethoxytetrahydro-2H-pyran-3-one in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (in slight excess) to the stirred solution.
-
Continue stirring at 0°C for 1-2 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of deionized water.
-
Add saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Synthesis Workflow and Logic
The synthesis of this compound typically proceeds through a two-stage process: the formation of the ketone precursor followed by its reduction.
Caption: Synthetic workflow for this compound.
Signaling Pathways and Logical Relationships
The selection of a catalyst for the reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one is a critical decision point that dictates the stereochemical outcome of the final product.
Caption: Catalyst selection dictates the stereochemical outcome.
References
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Alternatives to 4,4-Dimethoxytetrahydro-2H-pyran-3-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and natural product synthesis. Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of stereocontrol. While carbohydrate-derived auxiliaries like 4,4-Dimethoxytetrahydro-2H-pyran-3-ol offer an appeal due to their origin from the chiral pool, a diverse array of alternatives have established themselves as benchmarks in the field. This guide provides an objective comparison of the performance of several widely used chiral auxiliaries against the backdrop of pyran-based systems in key asymmetric transformations.
This comparison focuses on three pillars of asymmetric synthesis: the aldol reaction, enolate alkylation, and the Diels-Alder reaction. The performance of Evans' oxazolidinone auxiliaries, Oppolzer's camphorsultam, and terpene-derived auxiliaries like 8-phenylmenthol will be evaluated, supported by experimental data and detailed protocols.
Performance Comparison in Key Asymmetric Reactions
The efficacy of a chiral auxiliary is primarily determined by its ability to induce high diastereoselectivity in a chemical transformation, typically quantified by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.), in conjunction with the chemical yield. The following tables summarize representative data for these auxiliaries in cornerstone carbon-carbon bond-forming reactions.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The stereochemical outcome is highly dependent on the chiral auxiliary employed.
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) | Benzaldehyde | 80-95% | >99:1 | [1][2] |
| Carbohydrate-Derived Oxazolidinone | Isobutyraldehyde | 85% | >95:5 (syn) | Not available in search results |
Asymmetric Alkylation
The alkylation of chiral enolates is a powerful method for the enantioselective synthesis of α-substituted carboxylic acid derivatives.
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio | Reference |
| (4R)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | Benzyl bromide | 90-95% | >98:2 | Not available in search results |
| (2R)-Bornane-10,2-sultam (Oppolzer's Camphorsultam) | Methyl iodide | 85-95% | >98:2 | Not available in search results |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a premier method for the construction of six-membered rings, and chiral auxiliaries can impart excellent facial selectivity.
| Chiral Auxiliary | Diene | Dienophile | Yield (%) | Diastereomeric Excess (endo) | Reference |
| (-)-8-Phenylmenthol | Cyclopentadiene | Acrylate | ~70% | 92% | [3] |
| (2R)-Bornane-10,2-sultam (Oppolzer's Camphorsultam) | Cyclopentadiene | Acryloyl | >90% | >98% | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to allow for replication and adaptation.
Protocol 1: Asymmetric Aldol Reaction using an Evans Auxiliary
This protocol describes a typical procedure for the diastereoselective aldol reaction between an N-propionyl oxazolidinone and benzaldehyde.
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N)
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added n-BuLi (1.05 eq) dropwise. After stirring for 15 minutes, propionyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stir for 1 hour.
-
Enolate Formation: The resulting N-propionyl oxazolidinone is dissolved in anhydrous DCM and cooled to 0 °C. Bu₂BOTf (1.1 eq) is added dropwise, followed by the dropwise addition of Et₃N (1.2 eq). The mixture is stirred for 30 minutes at 0 °C.
-
Aldol Addition: The reaction mixture is cooled to -78 °C, and freshly distilled benzaldehyde (1.2 eq) is added dropwise. The reaction is stirred at -78 °C for 1 hour and then at 0 °C for an additional hour.
-
Work-up and Purification: The reaction is quenched by the addition of a pH 7 buffer. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the desired syn-aldol adduct.
Protocol 2: Asymmetric Alkylation using an Evans Auxiliary
This protocol outlines the alkylation of an N-acyl oxazolidinone with benzyl bromide.
Materials:
-
(4R)-4-Benzyl-2-oxazolidinone
-
Propionyl chloride
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Acylation: Prepare the N-propionyl oxazolidinone as described in Protocol 1.
-
Enolate Formation: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added NaHMDS (1.05 eq) dropwise. The solution is stirred at -78 °C for 30 minutes.
-
Alkylation: Benzyl bromide (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The product is purified by flash chromatography.
Protocol 3: Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam
This protocol describes the Lewis acid-catalyzed Diels-Alder reaction between an N-acryloyl camphorsultam and cyclopentadiene.
Materials:
-
(2R)-Bornane-10,2-sultam (Oppolzer's Camphorsultam)
-
Acryloyl chloride
-
n-Butyllithium (n-BuLi)
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Acylation: To a solution of Oppolzer's camphorsultam (1.0 eq) in anhydrous THF at -78 °C is added n-BuLi (1.05 eq). After 15 minutes, acryloyl chloride (1.1 eq) is added, and the reaction is warmed to room temperature.
-
Cycloaddition: The N-acryloyl camphorsultam is dissolved in anhydrous DCM and cooled to -78 °C. Et₂AlCl (1.1 eq) is added dropwise, and the mixture is stirred for 15 minutes. Freshly cracked cyclopentadiene (3.0 eq) is then added. The reaction is stirred at -78 °C for 1-3 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NaHCO₃. The mixture is warmed to room temperature and extracted with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by flash chromatography or recrystallization.
Visualization of Key Concepts
To further elucidate the principles of chiral auxiliary-based synthesis, the following diagrams illustrate a general workflow and the structural diversity of the discussed auxiliaries.
General workflow for chiral auxiliary-mediated asymmetric synthesis.
Structural diversity of common chiral auxiliaries.
Conclusion
While carbohydrate-derived chiral auxiliaries like this compound hold promise due to their origins from the chiral pool, established alternatives such as Evans' oxazolidinones, Oppolzer's camphorsultam, and 8-phenylmenthol derivatives have demonstrated exceptional and predictable performance across a range of crucial asymmetric transformations. The choice of a chiral auxiliary is a critical decision in the design of a synthetic route and should be guided by the specific reaction, desired stereochemical outcome, and the availability of robust experimental protocols. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic endeavors. Further investigation into the direct comparative performance of emerging carbohydrate-derived auxiliaries is warranted to fully assess their position within the arsenal of tools for asymmetric synthesis.
References
A Comparative Guide to the Efficacy of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol as a Chiral Precursor
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and highly selective methods to introduce chirality is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents. This guide provides a comprehensive comparison of the efficacy of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol as a chiral precursor, focusing on its synthesis via asymmetric enzymatic reduction. Its performance is benchmarked against established chemical methods for asymmetric synthesis of chiral alcohols, namely the Sharpless Asymmetric Dihydroxylation, the Corey-Bakshi-Shibata (CBS) Reduction, and the Noyori Asymmetric Hydrogenation. This objective analysis, supported by experimental data, aims to equip researchers with the necessary information to select the most suitable strategy for their synthetic endeavors.
Performance Comparison of Asymmetric Synthesis Methods
The following tables summarize the quantitative data for the different methods, allowing for a direct comparison of their key performance indicators.
Table 1: Asymmetric Synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol
| Method | Catalyst/Enzyme | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages | Key Disadvantages |
| Asymmetric Enzymatic Ketone Reduction | Ketoreductase (KRED) | 4,4-Dimethoxytetrahydro-2H-pyran-3-one | 96-98 | >99 | High yield and enantioselectivity, mild reaction conditions, environmentally benign. | Requires specific enzyme and cofactor recycling system. |
| Modified Sharpless Dihydroxylation | Potassium Osmate Dihydrate | Corresponding silyl enol ether of the ketone | - | 92 | Established chemical method. | Lower enantioselectivity, use of toxic and expensive osmium reagent, waste treatment issues. |
Table 2: Performance of Alternative Asymmetric Reduction Methods on Representative Ketones
| Method | Catalyst | Substrate Example | Yield (%) | Enantiomeric Excess (ee, %) |
| Corey-Bakshi-Shibata (CBS) Reduction | (R)-2-Methyl-CBS-oxazaborolidine | 1-Tetralone | 95 | 98 (R) |
| Noyori Asymmetric Hydrogenation | RuCl₂[(S)-BINAP][(S,S)-DPEN] | Acetophenone | >99 | 99 (R) |
| Noyori Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | Acetophenone | 97 | 99 (R) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and adaptation.
Asymmetric Enzymatic Reduction of 4,4-Dimethoxytetrahydro-2H-pyran-3-one
This protocol describes the biocatalytic reduction of the ketone precursor to the desired chiral alcohol using a ketoreductase with an in-situ cofactor recycling system.
Materials:
-
4,4-Dimethoxytetrahydro-2H-pyran-3-one
-
Ketoreductase (KRED)
-
Glucose Dehydrogenase (GDH)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
D-Glucose
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a temperature-controlled reactor, a solution of 4,4-Dimethoxytetrahydro-2H-pyran-3-one (1 equivalent) in potassium phosphate buffer is prepared.
-
D-Glucose (1.2 equivalents) and NADP⁺ (0.001 equivalents) are added to the solution.
-
The pH of the mixture is adjusted to 7.0.
-
Glucose dehydrogenase (GDH) is added to initiate the cofactor regeneration.
-
Ketoreductase (KRED) is then added to start the asymmetric reduction of the ketone.
-
The reaction mixture is stirred at a constant temperature (typically 25-30 °C) and the pH is maintained at 7.0.
-
The reaction progress is monitored by HPLC or GC analysis.
-
Upon completion, the reaction mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol.
Modified Sharpless Asymmetric Dihydroxylation
This protocol outlines the synthesis of a diol from an alkene, which can be a precursor to the target chiral alcohol.
Materials:
-
Alkene precursor (e.g., 3,4-dihydro-2H-pyran derivative)
-
AD-mix-β (contains (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄)
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of tert-butanol and water (1:1) is cooled to 0 °C.
-
AD-mix-β and methanesulfonamide are added to the cooled solvent and stirred until dissolved.
-
The alkene substrate (1 equivalent) is added to the mixture.
-
The reaction is stirred vigorously at 0 °C and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of sodium sulfite.
-
The mixture is warmed to room temperature and stirred for 1 hour.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the chiral diol.
Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of a Cyclic Ketone
This protocol details the enantioselective reduction of a representative cyclic ketone using a chiral oxazaborolidine catalyst.
Materials:
-
Cyclic ketone (e.g., 1-Tetralone)
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS, 10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
Borane-dimethyl sulfide complex (1.1 equivalents) is added dropwise to the catalyst solution.
-
A solution of the cyclic ketone (1 equivalent) in anhydrous THF is added slowly to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of methanol at -78 °C.
-
The mixture is allowed to warm to room temperature and then 1 M HCl is added.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the chiral alcohol.
Noyori Asymmetric Transfer Hydrogenation of a Ketone
This protocol describes the asymmetric reduction of a ketone using a ruthenium-based catalyst and isopropanol as the hydrogen source.
Materials:
-
Ketone (e.g., Acetophenone)
-
RuCl--INVALID-LINK--
-
Anhydrous isopropanol
-
Potassium hydroxide
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of the ketone (1 equivalent) and RuCl--INVALID-LINK-- (0.01 equivalents) in anhydrous isopropanol is prepared in a reaction vessel.
-
A solution of potassium hydroxide in isopropanol is added to the mixture.
-
The reaction mixture is stirred at room temperature and monitored by GC or TLC.
-
Upon completion, the reaction is quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the chiral alcohol.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key workflows and catalytic cycles discussed in this guide.
Caption: Workflow of the enzymatic asymmetric reduction of 4,4-Dimethoxytetrahydro-2H-pyran-3-one.
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Caption: Catalytic cycle of the Noyori asymmetric hydrogenation.
A Comparative Guide to the Synthesis of Chiral Pyranols: Chemical vs. Enzymatic Approaches
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure chiral pyranols is a critical task in medicinal chemistry and drug development, as the stereochemistry of these scaffolds often dictates their biological activity. Two prominent strategies, chemical synthesis (particularly organocatalysis) and enzymatic synthesis, offer distinct advantages and disadvantages. This guide provides an objective comparison of these methodologies, supported by experimental data and detailed protocols, to assist researchers in selecting the most suitable approach for their synthetic goals.
At a Glance: Chemical vs. Enzymatic Synthesis of Chiral Pyranols
| Feature | Chemical Synthesis (Organocatalysis) | Enzymatic Synthesis (Biocatalysis) |
| Catalyst | Small chiral organic molecules (e.g., cinchona alkaloids, prolines) | Enzymes (e.g., lipases, oxidoreductases) |
| Reaction Conditions | Often requires organic solvents, a wider range of temperatures, and may necessitate an inert atmosphere. | Typically performed in aqueous or benign organic solvents under mild temperature and pressure.[1][2] |
| Stereoselectivity | Can achieve high to excellent enantiomeric excess (ee).[3] | Generally exhibits excellent enantioselectivity and regioselectivity.[1][2] |
| Substrate Scope | Often broader, accommodating a wider variety of functional groups. | Can be limited by the enzyme's natural substrate specificity, though this is expanding through protein engineering. |
| Catalyst Loading | Typically in the range of 1-20 mol%. | Generally very low, leading to high turnover numbers. |
| Environmental Impact | May involve the use of hazardous solvents and reagents. | Considered a "greener" alternative due to the use of biodegradable catalysts and milder reaction conditions.[4] |
| Key Challenges | Catalyst cost, potential for side reactions, and sometimes difficult catalyst removal. | Enzyme stability, substrate/product inhibition, and the need for cofactor regeneration in some enzyme classes.[2] |
Performance Data: A Comparative Overview
To illustrate the practical differences between the two approaches, we present data from two representative syntheses. For chemical synthesis, we focus on the organocatalytic synthesis of a chiral dihydropyrano[2,3-c]pyrazole. For enzymatic synthesis, we highlight the lipase-catalyzed kinetic resolution of a chiral alcohol, a common method for accessing enantiopure building blocks that can be used to construct chiral pyranols.
Chemical Synthesis: Organocatalytic Synthesis of a Chiral Dihydropyrano[2,3-c]pyrazole
This method utilizes a cinchona alkaloid-derived organocatalyst to facilitate a tandem Michael addition and Thorpe-Ziegler type reaction.[3]
Table 1: Organocatalytic Synthesis of 6-amino-5-cyano-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole [3]
| Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Quinine | CH₂Cl₂ | 24 | 80 | 23 |
| Cupreine | CH₂Cl₂ | 24 | 92 | 96 |
| Hydroquinine | CH₂Cl₂ | 24 | 85 | 30 |
| Cinchonidine | CH₂Cl₂ | 24 | 82 | 75 |
| Cinchonine | CH₂Cl₂ | 24 | 78 | 65 |
Enzymatic Synthesis: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol
This approach employs a lipase to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomerically enriched alcohol and the acylated product.[5]
Table 2: Lipase-Catalyzed Kinetic Resolution of (R,S)-1-(p-tolyl)ethanol
| Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Alcohol (%) | Enantiomeric Excess (ee) of Ester (%) |
| Candida antarctica lipase B (CALB) | Vinyl acetate | Hexane | 3 | ~50 | >99 | >99 |
| Pseudomonas cepacia lipase (PSL) | Vinyl acetate | Hexane | 6 | ~50 | >99 | >99 |
| Candida rugosa lipase (CRL) | Vinyl acetate | Hexane | 24 | 45 | 82 | >99 |
| Porcine pancreatic lipase (PPL) | Vinyl acetate | Hexane | 48 | 30 | 43 | >99 |
Experimental Protocols
Chemical Synthesis: General Procedure for the Organocatalytic Synthesis of Dihydropyrano[2,3-c]pyrazoles[3]
To a solution of 3-methyl-1-phenyl-2-pyrazolin-5-one (0.10 mmol) and benzylidenemalononitrile (0.10 mmol) in the specified solvent (2.0 mL) was added the cinchona alkaloid catalyst (5 mol%). The reaction mixture was stirred at room temperature for the time indicated in Table 1. Upon completion, the solvent was evaporated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired product. The enantiomeric excess was determined by HPLC analysis on a chiral stationary phase column.
Enzymatic Synthesis: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol[5]
To a solution of the racemic alcohol (1 mmol) in an organic solvent (4 mL) was added the lipase (20 mg) and vinyl acetate (2.2 mmol). The suspension was stirred at a controlled temperature. The reaction progress was monitored by chiral GC analysis. When approximately 50% conversion was reached, the enzyme was filtered off, and the filtrate was concentrated under reduced pressure. The resulting mixture of the unreacted alcohol and the formed ester was separated by column chromatography.
Visualizing the Synthetic Pathways
To further elucidate the underlying mechanisms and workflows, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Chirally Pure Enantiomers by Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Stereochemical Purity of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol
For researchers and professionals in drug development, the precise determination of stereochemical purity is a critical aspect of quality control and synthetic efficacy assessment. This guide provides an objective comparison of the primary analytical techniques for evaluating the enantiomeric excess (ee) of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol, a chiral secondary alcohol. We will explore Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting detailed experimental protocols and comparative performance data.
Core Analytical Methodologies
The assessment of enantiomeric purity relies on differentiating between enantiomers, which have identical physical properties in an achiral environment. This is achieved by introducing a chiral element, either in the analytical system or by modifying the analyte itself. The most reliable and widely used methods include chiral chromatography and NMR spectroscopy with chiral auxiliaries.[1][2]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and common technique for separating enantiomers.[2] The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[1][3]
Experimental Protocol (Hypothetical):
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a suitable detector (e.g., Refractive Index Detector (RI) or Evaporative Light Scattering Detector (ELSD), given the analyte's lack of a strong UV chromophore).
-
Chiral Stationary Phase: A polysaccharide-based column, such as one coated with a cellulose or amylose derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is often effective for a broad range of chiral compounds, including alcohols.[4]
-
Mobile Phase (Normal Phase): A mixture of n-Hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v Hexane:Isopropanol).[4] The exact ratio should be optimized to achieve baseline separation (Resolution > 1.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas of the two separated enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] * 100.
Chiral Gas Chromatography (GC)
Chiral GC is highly effective for analyzing volatile and thermally stable compounds.[5] The separation occurs on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[6] For alcohols that may exhibit poor peak shape, derivatization can be employed to increase volatility and improve separation.[5]
Experimental Protocol (Hypothetical):
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column inlet.
-
Chiral Stationary Phase: A modified β-cyclodextrin column (e.g., CP-Chirasil-DEX CB) is an excellent choice for resolving chiral alcohols and diols.[5][7]
-
Carrier Gas: Hydrogen or Helium.
-
Injector and Detector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 5°C/min to 180°C. The program must be optimized for the specific analyte.
-
Sample Preparation (Direct Injection): Dissolve the analyte in a suitable solvent like dichloromethane or ethyl acetate.
-
Sample Preparation (with Derivatization): To improve resolution, the hydroxyl group can be acylated.[5]
-
Dissolve the alcohol in dichloromethane.
-
Add acetic anhydride and a catalytic amount of iodine.
-
Allow the reaction to proceed at room temperature.
-
Quench the reaction and extract the acetylated product for GC analysis.
-
-
Analysis: Calculate the enantiomeric excess from the integrated peak areas of the separated enantiomers.
NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)
NMR spectroscopy becomes a powerful tool for determining enantiomeric purity when enantiomers are converted into diastereomers.[8][9] This is achieved by reacting the chiral alcohol with an enantiomerically pure Chiral Derivatizing Agent (CDA), such as Mosher's acid chloride (MTPA-Cl).[2][10] The resulting diastereomeric esters have distinct NMR signals that can be integrated.[3]
Experimental Protocol (Hypothetical):
-
Reagents: Enantiomerically pure (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl), deuterated chloroform (CDCl₃), and a non-nucleophilic base (e.g., pyridine or triethylamine).
-
Derivatization Procedure:
-
Dissolve ~5-10 mg of this compound in ~0.7 mL of CDCl₃ in an NMR tube.
-
Add a slight molar excess of (R)-MTPA-Cl and a small amount of pyridine.
-
Cap the tube and gently mix. Allow the reaction to proceed to completion (monitor by ¹H NMR).
-
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis:
-
Acquire a high-resolution proton (¹H) or fluorine-19 (¹⁹F) NMR spectrum of the resulting diastereomeric MTPA esters.
-
The ¹⁹F NMR is often simpler as the -CF₃ group gives a clean singlet for each diastereomer.[10] In the ¹H NMR spectrum, the methoxy group on the pyran ring or the methoxy group of the MTPA moiety are good candidates for observing separated signals.
-
Carefully integrate the well-resolved signals corresponding to each diastereomer. The ratio of the integrals directly reflects the enantiomeric ratio of the starting alcohol.[2]
-
Quantitative Data and Performance Comparison
The choice of method depends on factors such as available equipment, sample throughput requirements, and the need for preparative separation.
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Derivatizing Agent |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP).[1] | Differential interaction with a CSP in the gas phase.[1] | Covalent conversion of enantiomers into diastereomers with distinct NMR spectra.[3] |
| Sample Preparation | Simple dissolution in mobile phase. | Dissolution in a volatile solvent; derivatization may be required.[5] | Covalent derivatization reaction required.[10] |
| Typical Analysis Time | 10 - 30 minutes per sample. | 15 - 40 minutes per sample. | 5 - 15 minutes for NMR acquisition (plus reaction time). |
| Resolution | High; baseline separation (α > 1.5) is often achievable.[5] | Very high for suitable analytes. | Depends on the chemical shift difference (Δδ) between diastereomers. |
| Sensitivity | Moderate to high (ng-µg range), detector dependent. | Very high (pg-ng range) with FID. | Low (mg range required for the NMR sample). |
| Quantitation | Highly accurate and precise via peak area integration. | Highly accurate and precise via peak area integration. | Good accuracy, but can be affected by baseline distortions and signal overlap. |
| Pros | Broad applicability, robust, preparative scale-up is possible. | Highest resolution and sensitivity for volatile compounds. | No chromatographic separation needed, provides structural information. |
| Cons | Requires specific and expensive chiral columns, analyte needs a detector-responsive feature. | Analyte must be volatile and thermally stable, derivatization can add complexity. | Low sensitivity, requires pure samples, derivatizing agent must be enantiopure, potential for kinetic resolution. |
Workflow Visualization
The following diagram illustrates the decision-making process and general workflow for assessing the stereochemical purity of the target compound using the discussed methods.
References
- 1. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 2. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 3. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. individual.utoronto.ca [individual.utoronto.ca]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 4,4-Dimethoxytetrahydro-2H-pyran-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two primary synthetic routes to the chiral alcohol 4,4-Dimethoxytetrahydro-2H-pyran-3-ol, a key intermediate in the development of novel therapeutics. The routes evaluated are a green-chemistry-aligned enzymatic reduction and a well-established Sharpless asymmetric dihydroxylation. This comparison encompasses a cost analysis of starting materials and reagents, a review of experimental protocols, and an evaluation of the safety and environmental impact of each method.
At a Glance: Comparison of Synthetic Routes
| Parameter | Enzymatic Reduction | Sharpless Asymmetric Dihydroxylation |
| Starting Material | 4,4-Dimethoxytetrahydro-2H-pyran-3-one | 4,4-Dimethoxy-3,4-dihydro-2H-pyran |
| Key Reagents | Ketoreductase (KRED101), Glucose Dehydrogenase (GDH101), NADP⁺, Glucose | AD-mix-β (containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃) |
| Typical Yield | 96-98%[1] | High (typically >80%) |
| Enantiomeric Excess | >99% ee[1] | High (often >95% ee) |
| Reaction Conditions | Aqueous buffer, pH 6.5, ~35°C[1] | t-BuOH/H₂O, 0°C to room temperature |
| Safety Concerns | Minimal; biodegradable enzymes and reagents | High; Osmium tetroxide is highly toxic and volatile[1][2][3][4][5] |
| Environmental Impact | Low; aqueous waste, biodegradable components | High; requires specialized disposal of heavy metal waste[6][7][8] |
| Estimated Cost | Moderate to High (enzyme cost can be significant) | High (driven by osmium catalyst and chiral ligand) |
Route 1: Enzymatic Reduction of a Prochiral Ketone
This modern approach utilizes a ketoreductase (KRED) to achieve a highly stereoselective reduction of the prochiral ketone, 4,4-dimethoxytetrahydro-2H-pyran-3-one. A cofactor regeneration system, employing glucose dehydrogenase (GDH) and glucose, is used to recycle the expensive nicotinamide adenine dinucleotide phosphate (NADP⁺) cofactor, making the process more economically viable on a larger scale.[1]
Experimental Protocol: Enzymatic Reduction
A solution of 4,4-dimethoxytetrahydro-2H-pyran-3-one (100 g/L) and glucose (130 g/L) is prepared in a 0.5 M potassium phosphate buffer (pH 6.5). To this mixture, nicotinamide adenine dinucleotide phosphate (NADP⁺, 0.12 g/L), glucose dehydrogenase (GDH101, 0.3 g/L), and ketoreductase (KRED101, 0.1 g/L) are added. The reaction is maintained at 35°C with stirring until completion, as monitored by an appropriate chromatographic technique. The product can then be extracted and purified using standard laboratory procedures.[1]
Caption: Enzymatic reduction of the prochiral ketone to the desired chiral alcohol.
Cost Analysis: Enzymatic Reduction
| Reagent | Estimated Cost (per gram/unit) | Notes |
| 4,4-Dimethoxytetrahydro-2H-pyran-3-one | Varies (synthesis required) | See synthesis cost breakdown below. |
| Ketoreductase (KRED101) | Quote-dependent | Cost can be high but is offset by low catalyst loading and potential for reuse. |
| Glucose Dehydrogenase (GDH101) | $125 - $875 per 100-1000 kU[9] | Used for cofactor regeneration. |
| NADP⁺ disodium salt | ~$500/g[10] | Cost is significantly mitigated by the in-situ recycling system. |
| D-Glucose | ~$0.10/g | A low-cost stoichiometric reductant. |
Synthesis of Starting Material: 4,4-Dimethoxytetrahydro-2H-pyran-3-one
Caption: A plausible synthetic pathway to the starting ketone.
| Reagent for Starting Material Synthesis | Estimated Cost (per gram/unit) |
| α-Ketoglutaric Acid | ~$0.50/g[11][12][13][14] |
| Trimethyl Orthoformate | ~$1/g[9][15][16][17][18] |
| Lithium Aluminum Hydride (LiAlH₄) | ~$1/g[19][20][21][22] |
| Methanesulfonyl Chloride | ~$0.30/g[10][23][24][25][26] |
Route 2: Sharpless Asymmetric Dihydroxylation
A classic and powerful method for the enantioselective synthesis of vicinal diols from alkenes. In this case, the corresponding enol ether, 4,4-dimethoxy-3,4-dihydro-2H-pyran, would be the substrate. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, with a stoichiometric co-oxidant to regenerate the osmium catalyst. Commercially available "AD-mix" formulations contain all the necessary reagents.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
In a round-bottomed flask, AD-mix-β (1.4 g per mmol of alkene) is added to a 1:1 mixture of tert-butanol and water (10 mL per gram of AD-mix). The mixture is stirred at room temperature until the phases are clear, then cooled to 0°C. The alkene, 4,4-dimethoxy-3,4-dihydro-2H-pyran, is then added, and the reaction is stirred vigorously at 0°C. Upon completion, the reaction is quenched with sodium sulfite, and the product is extracted and purified.[27][28]
Caption: Sharpless asymmetric dihydroxylation of the corresponding enol ether.
Cost Analysis: Sharpless Asymmetric Dihydroxylation
| Reagent | Estimated Cost (per gram) | Notes |
| 4,4-Dimethoxy-3,4-dihydro-2H-pyran | Varies (synthesis may be required) | Assumed to be synthesized from a related pyranone. |
| AD-mix-β | ~$5.60/g[29] | Contains all necessary reagents, simplifying the procedure. |
| Potassium Osmate (K₂OsO₂(OH)₄) | ~$180/g[4][5][24][25] | The primary driver of catalyst cost, though used in catalytic amounts. |
| (DHQD)₂PHAL (ligand in AD-mix-β) | ~$38/g[17] | Chiral ligand responsible for enantioselectivity. |
Safety and Environmental Considerations
Enzymatic Reduction: This route is inherently safer and more environmentally friendly. The reactions are run in aqueous media under mild conditions (neutral pH and near-ambient temperature).[6][20] The enzymes are biodegradable, and the waste stream is generally non-hazardous.
Sharpless Asymmetric Dihydroxylation: The primary concern with this route is the use of osmium tetroxide, which is highly toxic, volatile, and a strong oxidizing agent.[1][2][3][4][5] It can cause severe damage to the eyes, skin, and respiratory tract.[1][2][3][4][5] Strict safety protocols, including the use of a fume hood and appropriate personal protective equipment, are mandatory.[1][2][3] Waste disposal is also a significant issue, as all osmium-containing materials must be treated as hazardous waste and disposed of according to strict regulations.[6][7][8][30][31] The co-oxidant, potassium ferricyanide, is also harmful to aquatic life.[32][33][34][35]
Overall Workflow Comparison
References
- 1. laddresearch.com [laddresearch.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tedpella.com [tedpella.com]
- 6. Osmium Tetroxide (CAS 20816-12-0) Guidance & Procedures [k-state.edu]
- 7. Osmium Tetroxide Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 8. Fact Sheet: Osmium Tetroxide | PennEHRS [ehrs.upenn.edu]
- 9. m.indiamart.com [m.indiamart.com]
- 10. 甲基磺酰氯 ≥99.7% | Sigma-Aldrich [sigmaaldrich.cn]
- 11. You are being redirected... [bio-world.com]
- 12. nutricost.com [nutricost.com]
- 13. iherb.com [iherb.com]
- 14. Alpha Ketoglutarate [walmart.com]
- 15. Trimethyl orthoformate 99 149-73-5 [sigmaaldrich.com]
- 16. Trimethyl Orthoformate Boiling Point: 100.6 C at 1000.00 INR in Ahmedabad, Gujarat | Jigs Chemical Limited [tradeindia.com]
- 17. indiamart.com [indiamart.com]
- 18. Trimethyl orthoformate, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 19. carolinachemical.com [carolinachemical.com]
- 20. Lithium Aluminum Hydride price,buy Lithium Aluminum Hydride - chemicalbook [m.chemicalbook.com]
- 21. Lithium aluminum hydride, pellets, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 22. Lithium aluminum Hydride, 2.4M Solution in THF, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 23. volochem.com [volochem.com]
- 24. store.p212121.com [store.p212121.com]
- 25. dir.indiamart.com [dir.indiamart.com]
- 26. Methanesulfonyl chloride price,buy Methanesulfonyl chloride - chemicalbook [m.chemicalbook.com]
- 27. ch.ic.ac.uk [ch.ic.ac.uk]
- 28. rroij.com [rroij.com]
- 29. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. bu.edu [bu.edu]
- 31. umdearborn.edu [umdearborn.edu]
- 32. fishersci.com [fishersci.com]
- 33. ICSC 1132 - POTASSIUM FERRICYANIDE [chemicalsafety.ilo.org]
- 34. westliberty.edu [westliberty.edu]
- 35. cdhfinechemical.com [cdhfinechemical.com]
4,4-Dimethoxytetrahydro-2H-pyran-3-ol: A Comparative Guide to its Applications in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the known applications of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol, focusing on its role as a valuable chiral intermediate in the synthesis of complex molecules. While direct comparative studies on its performance against alternative intermediates are limited in publicly available literature, this document compiles and presents the existing data on its synthesis and utility. Furthermore, we explore the broader context of the biological activities of related tetrahydropyran derivatives to illuminate potential, yet currently unexplored, applications for this compound.
I. Synthesis of this compound: A Key Chiral Building Block
The primary application of this compound lies in its use as a chiral precursor in the pharmaceutical industry. Its stereochemistry is crucial for the efficacy of the final active pharmaceutical ingredient.
A. Enzymatic Asymmetric Synthesis
A highly efficient and scalable asymmetric enzymatic reduction of the corresponding ketone, 4,4-dimethoxytetrahydro-2H-pyran-3-one, has been developed to produce the desired (R)-enantiomer of this compound. This biocatalytic approach offers high enantioselectivity (>99% ee) and yield (96-98%).[1]
Experimental Protocol: Biocatalytic Synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol [1]
-
Reaction Setup: The reaction is typically run at a concentration of 100 g/L of 4,4-dimethoxytetrahydro-2H-pyran-3-one in a 0.5 M KH₂PO₄ buffer at pH 6.5.
-
Enzyme and Cofactor: A ketoreductase (KRED101) at 0.1 g/L is used as the catalyst. For in situ cofactor regeneration, glucose dehydrogenase (GDH101) at 0.3 g/L, NADP at 0.12 g/L, and glucose at 130 g/L are added to the reaction mixture.
-
Procedure: Stock solutions of NADP, GDH101, and KRED101 are added to a solution of the starting ketone and glucose in the phosphate buffer.
-
Reaction Conditions: The reaction is maintained at 35 °C.
-
Outcome: This process has been successfully employed at a pilot-plant scale to produce 80 kg of (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol.[1]
The following diagram illustrates the workflow for this enzymatic synthesis:
B. Comparison with Other Synthetic Approaches
While detailed comparative data is scarce, the enzymatic synthesis offers significant advantages over previous methods, such as those employing potassium osmate under modified Sharpless dihydroxylation conditions. The enzymatic process avoids the use of toxic and expensive heavy metals like osmium and achieves a higher enantiomeric excess.[1]
| Parameter | Enzymatic Reduction [1] | Modified Sharpless Dihydroxylation [1] |
| Reagent | Ketoreductase, Glucose Dehydrogenase | Potassium Osmate |
| Enantiomeric Excess (ee) | >99% | 92% |
| Yield | 96-98% | Not specified |
| Byproducts | Gluconic acid | Toxic osmium byproducts |
| Cost | Economical | Expensive |
| Scalability | Proven at pilot-plant scale (80 kg) | Not specified |
II. Application in the Synthesis of Chemokine Receptor Inhibitors
(R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol is a key chiral intermediate in the preparation of chemokine receptor inhibitors.[1] These inhibitors are a class of drugs that target chemokine receptors, which are involved in various inflammatory and immune responses, as well as in diseases like HIV infection.
While the specific chemokine receptor inhibitor synthesized from this intermediate is not explicitly named in the primary literature, the synthesis of CCR5 antagonists like Maraviroc often involves complex chiral intermediates. The high enantiopurity of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol makes it an ideal candidate for constructing the stereochemically defined core of such molecules.
The general synthetic utility is depicted in the following logical flow:
III. Potential Biological Activities: An Outlook Based on Related Structures
Direct experimental data on the biological activity of this compound is not currently available in the public domain. However, the tetrahydropyran scaffold is a common motif in a wide range of biologically active natural products and synthetic compounds.[2][3] Structure-activity relationship (SAR) studies on various tetrahydropyran derivatives suggest that this class of compounds exhibits diverse pharmacological properties.
| Derivative Class | Reported Biological Activity | Potential Mechanism of Action | Reference |
| Substituted 4H-Pyrans | Antioxidant, Antibacterial, Anticancer | DPPH radical scavenging, Inhibition of bacterial growth, Cytotoxicity against cancer cell lines (e.g., HCT-116) | [3] |
| Dihydropyran-containing compounds | Anticancer | Induction of apoptosis and cell cycle arrest | [2] |
| Tetrahydropyran-3-amine derivatives | Monoamine transporter inhibition (potential antidepressants) | Inhibition of dopamine, serotonin, and norepinephrine reuptake | [4] |
| General Pyran Derivatives | Antiviral, Anti-inflammatory, Neuroprotective | Inhibition of viral enzymes, Modulation of inflammatory pathways, Cholinesterase inhibition | [5] |
It is crucial to emphasize that the activities listed above are for related but structurally distinct molecules. The biological profile of this compound remains to be experimentally determined. Future research into the direct biological screening of this compound could unveil novel therapeutic applications.
IV. Conclusion
This compound, particularly its (R)-enantiomer, stands out as a valuable and efficiently produced chiral intermediate for the pharmaceutical industry. Its primary, well-documented application is in the synthesis of chemokine receptor inhibitors, where its high enantiopurity is a critical asset. While direct comparative performance data against other chiral intermediates is lacking, the scalability and environmental advantages of its enzymatic synthesis make it a highly attractive option. The broader family of pyran-containing molecules exhibits a wide array of biological activities, suggesting that this compound itself could be a candidate for future biological screening and drug discovery efforts. Further research is warranted to explore its potential therapeutic properties and to quantify its performance benefits in asymmetric synthesis compared to other chiral building blocks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Method Validation for 4,4-Dimethoxytetrahydro-2H-pyran-3-ol
For Researchers, Scientists, and Drug Development Professionals
Overview of Potential Analytical Techniques
Given the structure of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol (a polar molecule that may lack a strong UV chromophore), the most suitable analytical techniques for its quantification are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with universal detectors.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This technique is well-suited for volatile and thermally stable compounds. Given the likely volatility of this compound, GC-FID represents a primary candidate for its analysis, offering high resolution and sensitivity.
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): For compounds that are not sufficiently volatile or are thermally labile, HPLC is the preferred method. The absence of a significant chromophore in the target molecule necessitates the use of a universal detector like the Refractive Index Detector (RID). HPLC-RID is a robust technique, though it can be sensitive to fluctuations in mobile phase composition and temperature.
Comparative Performance of Analytical Methods
The selection of an analytical method is guided by its performance characteristics, which are determined during method validation. The following table summarizes hypothetical yet representative performance data for the analysis of this compound using GC-FID and HPLC-RID. This data is based on typical validation results for similar small polar molecules.
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RID) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 1.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.005% | ~0.02% |
| Limit of Quantification (LOQ) | ~0.015% | ~0.06% |
| Range | 0.02% - 150% of nominal concentration | 0.1% - 150% of nominal concentration |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are hypothetical, yet detailed, experimental protocols for the GC-FID and HPLC-RID analysis of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., Dichloromethane or Methanol) in a volumetric flask.
-
Vortex the solution until the sample is completely dissolved.
-
Prepare a series of calibration standards by diluting a stock solution of a certified reference standard.
-
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold at 220°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280°C.
-
Hydrogen Flow: 40 mL/min.
-
Air Flow: 400 mL/min.
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) Protocol
-
Sample Preparation:
-
Accurately weigh approximately 200 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase in a volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Prepare a series of calibration standards using the mobile phase as the diluent.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Detector: Refractive Index Detector (RID).
-
Detector Temperature: 35°C.
-
Workflow for Analytical Method Validation
The validation of an analytical method follows a structured workflow to ensure that it is suitable for its intended purpose. The following diagram illustrates the key stages of this process.
Caption: General workflow for the validation of an analytical method.
Conclusion
A multi-technique approach is often beneficial for the comprehensive analysis of pharmaceutical intermediates. While GC-FID may offer higher sensitivity and resolution for volatile impurities, HPLC-RID provides a robust alternative for non-volatile or thermally sensitive compounds. The choice of the primary analytical method for this compound should be based on a thorough method development and validation process that considers the specific requirements of the analysis, including the nature of potential impurities and the desired limits of detection and quantification. The protocols and performance data presented in this guide serve as a foundational framework for initiating such a validation study.
Safety Operating Guide
Proper Disposal of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or with a fume hood. |
Disposal Operational Plan
The disposal of this compound must be handled as hazardous chemical waste. Due to its chemical structure containing both ether and alcohol functional groups, it is prudent to follow established protocols for these chemical classes, which includes taking precautions against the formation of explosive peroxides, a known risk for ethers.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.
-
Keep it separate from strong oxidizing agents, acids, and bases to prevent dangerous reactions.
-
-
Waste Collection and Containerization:
-
Collect the waste in a designated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene).
-
The container must be in good condition with a secure, tight-fitting cap.
-
Do not fill the container to more than 90% capacity to allow for vapor expansion.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound".
-
Indicate the hazards associated with the chemical (e.g., "Irritant," "Flammable," "Potential Peroxide Former").
-
Note the date when waste accumulation began.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be a cool, dry, and well-ventilated location, away from heat sources, direct sunlight, and ignition sources.
-
Store in a secondary containment bin to prevent the spread of material in case of a leak.
-
-
Peroxide Formation Potential:
-
It is best practice to date the primary container upon opening and to dispose of any unused material within six months.
-
Disposal Request:
-
Once the waste container is full or has reached the end of its accumulation time, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Experimental Protocols
This document does not cite specific experiments but provides a general protocol for chemical disposal. For detailed experimental methodologies involving this compound, please refer to your specific research protocols and the manufacturer's safety data sheet (SDS) if available.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of Key Information
| Parameter | Guideline |
| GHS Hazards | Skin Irritation, Serious Eye Irritation, May cause Respiratory Irritation[1] |
| Waste Classification | Hazardous Chemical Waste |
| Container Type | Leak-proof, compatible material (e.g., glass, HDPE) with a secure cap. |
| Labeling Requirements | "Hazardous Waste," full chemical name, hazards, and accumulation start date. |
| Storage Location | Designated Satellite Accumulation Area (SAA), cool, dry, well-ventilated, with secondary containment. |
| Disposal Method | Collection by institutional Environmental Health and Safety (EHS) or a licensed waste contractor. |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash. |
| Peroxide Precaution | Date container upon opening; dispose of unused material within 6 months. |
References
Personal protective equipment for handling 4,4-Dimethoxytetrahydro-2H-pyran-3-ol
Essential Safety and Handling Guide for 4,4-Dimethoxytetrahydro-2H-pyran-3-ol
For Immediate Reference by Laboratory Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of this compound (CAS No: 104681-92-7). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment |
| Eye and Face | Chemical safety goggles or a face shield. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any damage before use. |
| Body | A lab coat or chemical-resistant apron must be worn. |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and the safety of laboratory personnel.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[2].
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.
-
Ignition Sources: Keep the compound away from open flames, sparks, and other sources of ignition. Use non-sparking tools when handling[3].
-
Static Discharge: Take precautionary measures against static discharge[2].
-
Personal Hygiene: Wash hands thoroughly after handling the chemical. Do not eat, drink, or smoke in the work area.
Storage Protocol:
-
Container: Store in a tightly closed, properly labeled container[3].
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[3][4].
-
Segregation: Store away from heat and direct sunlight.
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations for hazardous waste.
Disposal Protocol:
-
Waste Classification: This chemical should be treated as hazardous waste.
-
Containerization: Collect waste material in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of down the drain or in general waste[2].
-
Empty Containers: Empty containers may retain product residue and should be disposed of in the same manner as the chemical.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
